Benzo[b]thiophene-4-carbonitrile
Description
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Properties
IUPAC Name |
1-benzothiophene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENDUJNYUIWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618375 | |
| Record name | 1-Benzothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-34-1 | |
| Record name | Benzo[b]thiophene-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17347-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzo[b]thiophene-4-carbonitrile: Properties, Synthesis, and Applications
Foreword: The Strategic Importance of the Benzo[b]thiophene Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzo[b]thiophene scaffold stands out as a "privileged structure."[1][2] Its rigid, aromatic framework, combined with the unique electronic properties conferred by the sulfur heteroatom, makes it a cornerstone for the rational design of novel therapeutic agents and functional materials.[1][2] Derivatives of this core are found in a remarkable array of biologically active compounds, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among others.[1][2][3][4]
This guide focuses on a particularly valuable derivative: Benzo[b]thiophene-4-carbonitrile. The strategic placement of the nitrile group at the 4-position offers a versatile chemical handle for extensive synthetic modifications, making this molecule a critical starting material for constructing complex molecular architectures. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a solid organic compound whose fundamental properties are crucial for its handling, characterization, and application in synthesis. The nitrile group significantly influences the molecule's polarity and reactivity.
| Property | Value | Source(s) |
| IUPAC Name | 1-Benzothiophene-4-carbonitrile | [5] |
| Molecular Formula | C₉H₅NS | [6] |
| Molecular Weight | 159.21 g/mol | [7][8] |
| CAS Number | 17347-34-1 | [6][9] |
| Appearance | White to off-white powder/solid | [10] |
| Purity | Typically ≥99% | [6] |
| Primary Application | Pharmaceutical intermediate | [6] |
Spectroscopic and Analytical Characterization
Accurate identification of this compound is paramount. The following spectroscopic data are characteristic of its unique structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene and thiophene rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling, which is essential for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display nine unique signals. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The remaining eight signals will correspond to the carbons of the fused bicyclic system.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the nitrile functional group. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass.[10]
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of benzo[b]thiophenes is a well-explored area of organic chemistry. Modern methods often rely on powerful transition metal-catalyzed reactions to efficiently construct the fused ring system.
Metal-Catalyzed Intramolecular Cyclization
A cornerstone of benzo[b]thiophene synthesis involves the intramolecular cyclization of a suitably substituted benzene precursor.[5] Palladium and copper catalysts are particularly effective in forging the critical carbon-sulfur bond.[5]
One powerful approach is the palladium-catalyzed coupling of a terminal acetylene with an o-iodothioanisole, followed by an electrophilic cyclization to yield the benzo[b]thiophene core.[5] Another robust method involves the copper-catalyzed intramolecular S-arylation of an in situ generated enethiolate salt, which allows for the creation of diverse substitution patterns.[5]
Caption: Generalized workflow for benzo[b]thiophene synthesis.
Experimental Protocol: Conceptual Synthesis via Cyclization
The following is a conceptual, step-by-step methodology illustrating a common synthetic strategy.
-
Precursor Assembly: A substituted o-halothiophenol is reacted with a protected acetylene derivative via a Sonogashira coupling to form an o-(alkynyl)thiophenol derivative.
-
Cyclization: The resulting intermediate is subjected to cyclization conditions. This is typically achieved by treatment with a base to deprotonate the thiol, followed by an intramolecular nucleophilic attack on the alkyne, often facilitated by a copper or palladium catalyst to promote C-S bond formation.
-
Nitrile Introduction: If the nitrile group is not present in the starting materials, it can be introduced onto the formed benzo[b]thiophene ring. A common method is the Sandmeyer reaction, starting from an amino-substituted benzo[b]thiophene, or through palladium-catalyzed cyanation of a halo-substituted benzo[b]thiophene.
Chemical Reactivity and Applications in Drug Discovery
The unique electronic structure of this compound dictates its reactivity and utility as a synthetic intermediate.
Reactivity of the Ring System
The benzo[b]thiophene nucleus is an electron-rich aromatic system. It is susceptible to electrophilic substitution, with reactions typically occurring at the 2- or 3-positions of the thiophene ring. However, the reactivity and regioselectivity can be influenced by the nature of the substituents on both the thiophene and benzene rings.[11]
The Role of the 4-Carbonitrile Group
The nitrile group at the 4-position is a powerful electron-withdrawing group, which deactivates the benzene portion of the ring system towards electrophilic attack. More importantly, it serves as a versatile synthetic handle:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
-
Reduction: It can be reduced to a primary amine (aminomethyl group), providing a key linkage point for building larger molecules.
-
Organometallic Reactions: It can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.
Caption: Key synthetic transformations of the nitrile group.
Significance in Medicinal Chemistry
The benzo[b]thiophene scaffold is integral to numerous pharmaceuticals.[3][4] Its derivatives have been developed as selective estrogen receptor modulators (e.g., Raloxifene), enzyme inhibitors (e.g., Zileuton), and antifungal agents (e.g., Sertaconazole).[3][4] this compound is a valuable starting material for generating libraries of novel compounds to be screened for biological activity against a wide range of therapeutic targets. Its unique electronic properties and potential for functionalization make it a key building block for developing new classes of compounds with potentially novel pharmacological activities.[5]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The toxicological properties have not been fully investigated, and caution is advised.[12]
-
Potential Health Effects: May cause eye, skin, and respiratory tract irritation.[12] Ingestion may cause irritation of the digestive tract.[12]
-
Handling: Use with adequate ventilation, preferably in a chemical fume hood.[12] Minimize dust generation and accumulation.[12] Avoid contact with eyes, skin, and clothing.[12] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. For dusty conditions, a NIOSH-approved respirator may be necessary.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][12]
First Aid Measures
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[12]
-
Inhalation: Remove from exposure to fresh air immediately.[12]
In all cases of exposure, seek immediate medical attention. [12]
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National Institutes of Health (NIH). (n.d.). Benzo[b]thiophene-3-carbonitrile. PubChem. Retrieved from [Link]
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American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Retrieved from [Link]
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Foreword: The Strategic Importance of the Benzo[b]thiophene Scaffold
An In-Depth Technical Guide to Benzo[b]thiophene-4-carbonitrile (CAS: 17347-34-1)
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzo[b]thiophene scaffold, an aromatic heterocycle composed of a fused benzene and thiophene ring, is a quintessential example of such a structure.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antidepressant properties.[2][3][4][5][6] Drugs like Raloxifene (for osteoporosis), Zileuton (for asthma), and Sertaconazole (antifungal) are testaments to the therapeutic value of this core.[5][7]
This guide focuses on a specific, strategically important derivative: This compound . The introduction of a nitrile group at the 4-position transforms the core scaffold into a versatile building block. The nitrile is not merely a functional group; it is a synthetic linchpin, readily convertible into amines, amides, carboxylic acids, or tetrazoles, thereby providing a gateway to a multitude of other derivatives for structure-activity relationship (SAR) studies. Understanding the synthesis, properties, and handling of this compound is therefore critical for researchers aiming to leverage the full potential of the benzo[b]thiophene pharmacophore in drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research. This compound is a solid crystalline compound whose key characteristics are summarized below.
Core Properties
The fundamental properties of this compound are presented in Table 1, providing at-a-glance information for experimental design.
| Property | Value | Source |
| CAS Number | 17347-34-1 | [8][9][10] |
| Molecular Formula | C₉H₅NS | [8][9] |
| Molecular Weight | 159.21 g/mol | [8] |
| Appearance | White Crystalline Solid | [11] |
| Purity | Typically ≥98% | [8][9] |
| Storage | Sealed in dry, 2-8°C | [10] |
Computational Data for Drug Development
Computational descriptors are vital for modern drug design, helping to predict a molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).
| Descriptor | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Predicts cell permeability; values < 140 Ų are favorable for oral bioavailability. | [8] |
| LogP (Octanol-Water Partition Coefficient) | 2.77 | Indicates lipophilicity; values between 1 and 3 are often optimal for drug-likeness. | [8] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. | [8] |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. | [8] |
Spectroscopic Fingerprint
The following table outlines the expected spectroscopic data for this compound, crucial for its identification and characterization. These values are based on established principles of NMR and IR spectroscopy for the constituent functional groups.[12][13]
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-8.2 ppm (m, 5H, Ar-H). The protons on the benzene and thiophene rings will appear as a complex multiplet in the aromatic region. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-120 ppm (Ar-C≡N), δ 118-145 ppm (Ar-C). Expect 9 distinct signals corresponding to the 9 carbon atoms in the molecule. |
| Infrared (IR) | ν ~2220-2230 cm⁻¹ (strong, sharp C≡N stretch), ν ~3050-3100 cm⁻¹ (C-H aromatic stretch), ν ~1400-1600 cm⁻¹ (C=C aromatic skeletal vibrations).[14] |
| Mass Spectrometry (MS) | [M]+ at m/z = 159.01. |
Synthesis and Mechanistic Considerations
The synthesis of substituted benzo[b]thiophenes can be approached through various strategies, with the most common being the electrophilic cyclization of o-alkynyl thioanisoles or transition metal-catalyzed reactions.[1][15][16] For this compound, a highly effective and logical approach is the palladium-catalyzed cyanation of a 4-halo-benzo[b]thiophene precursor. This method offers high functional group tolerance and generally good yields.
Proposed Synthetic Workflow: Palladium-Catalyzed Cyanation
This two-step process begins with the synthesis of the 4-bromobenzo[b]thiophene precursor, followed by the introduction of the nitrile group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 4-Bromo-benzo[b]thiophene
-
S-Alkylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromothiophenol (1.0 eq) in a suitable solvent like ethanol. Add a base such as sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Add chloroacetaldehyde diethyl acetal (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude thioether intermediate.
-
Cyclization: Add the crude thioether to polyphosphoric acid (PPA) (10-fold excess by weight).
-
Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours. The reaction mixture will become viscous and darken.
-
Pour the hot mixture carefully onto crushed ice with stirring. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water and a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or column chromatography (silica gel, hexanes) to afford 4-bromo-benzo[b]thiophene.
Step 2: Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-benzo[b]thiophene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Causality and Trustworthiness: The choice of a palladium catalyst is crucial for activating the aryl-bromide bond towards nucleophilic attack by the cyanide. Zinc cyanide is often preferred over other cyanide sources as it is less acutely toxic and its reaction kinetics are well-behaved. The entire protocol is conducted under an inert atmosphere to prevent the oxidation and degradation of the organometallic catalyst, ensuring reproducibility and high yield.
Applications in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its potential as a molecular scaffold for building libraries of bioactive compounds. The benzo[b]thiophene core provides a rigid, planar structure with an electron-rich system capable of engaging in π-stacking and other non-covalent interactions with biological targets.[1] The 4-cyano group serves as a key point for diversification.
Caption: Diversification potential of the 4-cyano group for drug discovery.
The benzo[b]thiophene scaffold is implicated in a wide range of biological activities:
-
Anticancer: Derivatives have shown activity as kinase inhibitors and antimitotic agents.[2][5]
-
Antimicrobial: The scaffold is found in compounds active against bacteria and fungi, including multidrug-resistant Staphylococcus aureus.[6][17][18]
-
Anti-inflammatory: Certain derivatives act as inhibitors of enzymes involved in inflammatory pathways.[3][5]
-
Antidepressant: Novel benzo[b]thiophene derivatives have been identified as potential antidepressants with rapid onset of action, targeting serotonin receptors and transporters.[19]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on available safety data.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][20]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][21] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[21] Wash hands thoroughly after handling.[11]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[11]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20][21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is more than just another chemical compound; it is a strategic entry point into a rich field of medicinal chemistry. Its robust and well-understood synthesis, combined with the versatile reactivity of the nitrile group, makes it an invaluable tool for researchers and drug development professionals. The proven therapeutic potential of the benzo[b]thiophene core ensures that derivatives synthesized from this building block will remain a fertile ground for the discovery of novel therapeutic agents for years to come.
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Benzo[b]thiophene-4-carbonitrile spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Benzo[b]thiophene-4-carbonitrile
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative
Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, known for a wide spectrum of pharmacological properties.[1][2] this compound, a key intermediate or target molecule, requires rigorous structural confirmation to ensure purity and identity before its use in further applications.[3] Spectroscopic analysis is the cornerstone of this characterization, providing electronic, vibrational, and structural information at the molecular level. This guide details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a complete and confident characterization.
Molecular Structure and Analytical Workflow
A logical workflow is critical for efficiently characterizing a novel or synthesized compound. The process begins with determining the molecular mass, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.
Caption: Integrated workflow for the spectroscopic characterization of a small molecule.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most direct confirmation of the compound's molecular formula by providing a precise mass-to-charge (m/z) ratio. For this compound (C₉H₅NS), the expected monoisotopic mass is 159.0143 Da.
Expertise & Rationale
Electrospray Ionization (ESI) is the preferred technique for this type of molecule.[4][5] As a "soft" ionization method, ESI gently transfers ions from solution to the gas phase, minimizing fragmentation and ensuring the prominent observation of the molecular ion ([M+H]⁺ or [M+Na]⁺), which is crucial for confirming the molecular weight.[5][6] While Electron Impact (EI) is also viable, it can induce significant fragmentation, potentially obscuring the molecular ion peak. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural clues, particularly regarding the stability of the fused ring system.[7][8]
Predicted Mass Spectrum Data
| Ion Species | Formula | Calculated m/z | Description |
| [M]⁺˙ | C₉H₅NS⁺˙ | 159.01 | Molecular ion (in EI or APCI) |
| [M+H]⁺ | C₉H₆NS⁺ | 160.02 | Protonated molecule (in ESI) |
| [M+Na]⁺ | C₉H₅NNaS⁺ | 182.00 | Sodium adduct (common in ESI) |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solvent choice is critical; it must solubilize the analyte and be compatible with the ESI process.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to readily form [M+H]⁺ or [M+Na]⁺ ions.[4]
-
Capillary Voltage: Set to 3-5 kV. This high voltage is necessary to generate the aerosol of charged droplets from the sample solution.[6]
-
Nebulizing Gas: Use nitrogen at a flow rate appropriate for the instrument to assist in droplet formation and desolvation.[5]
-
Drying Gas: Set the nitrogen drying gas to a temperature (e.g., 250-350 °C) and flow rate sufficient to evaporate the solvent from the droplets, releasing the analyte ions into the gas phase.[5]
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[9] Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the base peak and the molecular ion peak. Compare the observed m/z with the calculated exact mass to confirm the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying the presence of specific functional groups.[10] For this compound, the most characteristic signals will arise from the nitrile group and the aromatic system.
Expertise & Rationale
Attenuated Total Reflectance (ATR) is the modern standard for IR analysis of solids and liquids, largely replacing older methods like KBr pellets.[11][12] ATR works by measuring the absorption of an evanescent wave that penetrates a shallow depth into the sample.[12][13] This technique requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it a trustworthy and efficient choice.[11]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Rationale |
| ~2230 - 2220 | Nitrile (-C≡N) | Stretching | Strong, Sharp | The C≡N triple bond stretch is highly characteristic. For aromatic nitriles, this peak appears at a slightly lower frequency than for saturated nitriles due to conjugation with the ring system.[14][15] |
| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak | Typical for C(sp²)-H bonds in aromatic rings.[15] |
| ~1600 - 1450 | Aromatic C=C | Ring Stretching | Medium to Strong | Multiple sharp bands in this region are diagnostic of an aromatic ring.[15] |
| < 900 | Aromatic C-H | Out-of-Plane Bending | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |
Experimental Protocol: ATR-FTIR
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum with nothing on the crystal. This step is crucial as it subtracts the absorbance of ambient air (CO₂, H₂O) from the final sample spectrum.[10]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures optimal contact, which is essential for generating a strong evanescent wave interaction and a high-quality spectrum.[11]
-
Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[10]
-
Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[16][17] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.
Expertise & Rationale
For a molecule like this compound, a standard ¹H spectrum provides information on the number of distinct protons and their neighboring environments.[18] A proton-decoupled ¹³C spectrum reveals the number of unique carbon environments. Further confidence is gained using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes between CH, CH₂, and CH₃ groups, and quaternary carbons.[8] The choice of a deuterated solvent like CDCl₃ is standard, as it dissolves a wide range of organic compounds and its residual proton signal is well-documented.[19] Tetramethylsilane (TMS) is used as the internal standard to reference the chemical shift scale to 0 ppm.[17]
Caption: Numbering scheme for proton assignments in this compound.
Predicted ¹H NMR Data (in CDCl₃)
The chemical shifts for the parent benzo[b]thiophene are a useful starting point (H2: ~7.44 ppm, H3: ~7.34 ppm, H4/H7: ~7.85 ppm, H5/H6: ~7.35 ppm).[20][21] The strongly electron-withdrawing nitrile group at the C4 position will significantly deshield adjacent protons (H5) and influence the entire aromatic system.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | ~8.1 - 8.3 | Doublet (d) | J₅,₆ ≈ 7-8 | Deshielded due to proximity to the anisotropic and electron-withdrawing -CN group. |
| H7 | ~7.9 - 8.1 | Doublet (d) | J₇,₆ ≈ 7-8 | Located in the peri position to the sulfur atom, typically downfield. |
| H6 | ~7.5 - 7.7 | Triplet (t) | J₆,₅ ≈ 7-8, J₆,₇ ≈ 7-8 | Appears as a triplet due to coupling with both H5 and H7. |
| H2 | ~7.7 - 7.9 | Doublet (d) | J₂,₃ ≈ 5-6 | The thiophene ring protons are distinct. The -CN group will have a moderate deshielding effect. |
| H3 | ~7.5 - 7.6 | Doublet (d) | J₃,₂ ≈ 5-6 | Coupled only to H2. |
Note: Complex splitting patterns can arise from long-range couplings and second-order effects, which are common in rigid aromatic systems.[22]
Predicted ¹³C NMR Data (in CDCl₃)
The nitrile carbon itself and the carbon it's attached to (C4) are highly diagnostic. The other carbon signals are predicted based on substituent effects on the benzo[b]thiophene scaffold.
| Carbon | Predicted δ (ppm) | Rationale |
| C≡N | ~117 - 119 | The nitrile carbon is characteristic and appears in this region. |
| C4 | ~110 - 115 | The carbon directly attached to the -CN group (ipso-carbon) is shielded and has a low intensity. |
| C7a | ~140 - 142 | Quaternary carbon at the ring junction, adjacent to sulfur. |
| C3a | ~138 - 140 | Quaternary carbon at the ring junction. |
| C7 | ~128 - 130 | Aromatic CH. |
| C2 | ~127 - 129 | Aromatic CH in the thiophene ring. |
| C5 | ~126 - 128 | Aromatic CH. |
| C6 | ~125 - 127 | Aromatic CH. |
| C3 | ~123 - 125 | Aromatic CH in the thiophene ring. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[16]
-
Transfer: Filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard if the instrument does not use the solvent signal for referencing. Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[19]
-
Instrument Setup:
-
Insert the sample into the NMR magnet.
-
Perform instrument shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp resonance lines and high resolution.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse sequence. The number of scans can vary from 8 to 64 depending on the sample concentration.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[18]
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons under each peak.[19]
Conclusion: An Integrated and Authoritative Analysis
The structural confirmation of this compound is achieved not by a single technique, but by the logical integration of all spectroscopic data. Mass spectrometry confirms the elemental formula (C₉H₅NS). IR spectroscopy provides definitive evidence for the key nitrile and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the complete atomic connectivity, allowing for the unambiguous assignment of the structure. This multi-faceted, protocol-driven approach ensures the highest level of scientific integrity and trustworthiness in the characterization of synthesized molecules.
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Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-9. Retrieved from [Link]
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Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]
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Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
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University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Royal Society of Chemistry. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
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The Journal of Physical Chemistry B. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, characterization of novel benzothiophene. Retrieved from [Link]
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MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]
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eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Synthesis, Characterization of Novel Benzothiophene. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2020). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Benzo[b]thiophene-4-carbonitrile: Strategies and Methodologies for Drug Discovery and Development
Abstract
Benzo[b]thiophene-4-carbonitrile is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, therefore, is of critical interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate. We will delve into two robust and field-proven methodologies: the construction of the benzo[b]thiophene core followed by functionalization at the 4-position, and the annulation of a thiophene ring onto a pre-functionalized benzene precursor. This guide will offer detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods, empowering researchers to make informed decisions for their synthetic campaigns.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic system found in a multitude of marketed drugs and clinical candidates. Its rigid, planar structure and lipophilic nature allow for favorable interactions with a variety of biological targets. The introduction of a carbonitrile group at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Notable pharmaceuticals containing the benzo[b]thiophene core include the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Sertindole . The synthesis of specifically substituted derivatives, such as this compound, is thus a crucial endeavor in the quest for novel therapeutics.
Retrosynthetic Analysis: Key Disconnections and Strategic Considerations
The synthesis of this compound can be approached from two principal retrosynthetic viewpoints. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.
Caption: Retrosynthetic approaches to this compound.
This guide will focus on two of the most practical and widely applicable synthetic routes:
-
Route A: Synthesis via Cyanation of 4-Bromobenzo[b]thiophene. This approach involves the initial construction of the benzo[b]thiophene ring system with a halogen at the 4-position, which is then converted to the nitrile.
-
Route B: Synthesis via Sandmeyer Reaction of 4-Aminobenzo[b]thiophene. This strategy relies on the synthesis of an amino-substituted benzo[b]thiophene, which serves as a precursor to the target nitrile via a diazonium salt intermediate.
Route A: Synthesis via Cyanation of 4-Bromobenzo[b]thiophene
This synthetic pathway is a robust and often preferred method due to the reliable procedures for both the formation of the 4-bromobenzo[b]thiophene intermediate and its subsequent cyanation.
Synthesis of 4-Bromobenzo[b]thiophene
A practical synthesis of 4-bromobenzo[b]thiophene has been reported starting from 2-bromo-6-fluorobenzaldehyde.[1] This multi-step process involves the formation of a thiomethyl ether, followed by the generation of a phosphonium salt and a subsequent intramolecular Wittig reaction to construct the thiophene ring.
Caption: Synthetic workflow for 4-Bromobenzo[b]thiophene.
Step 1: Synthesis of 2-Bromo-6-(chloromethylthio)benzaldehyde
-
To a stirred solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq.) and potassium carbonate (1.8 eq.) in acetone, add chloromethyl methyl sulfide (1.0 eq.) dropwise at 30-35 °C.[1]
-
Maintain the reaction temperature for 4 hours.
-
Remove the acetone under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Step 2: Synthesis of phosphonium chloride
-
Dissolve the crude 2-bromo-6-(chloromethylthio)benzaldehyde (1.0 eq.) in toluene.
-
Add triphenylphosphine (1.03 eq.) and reflux the mixture for 4 hours.[1]
-
Cool the reaction to room temperature and filter to collect the phosphonium salt.
Step 3: Synthesis of 4-Bromobenzo[b]thiophene
-
Suspend the phosphonium salt (1.0 eq.) in dry tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromobenzo[b]thiophene.
Cyanation of 4-Bromobenzo[b]thiophene
The conversion of the 4-bromo substituent to a nitrile group can be achieved through several established methods. The two most common are the Rosenmund-von Braun reaction using copper(I) cyanide and palladium-catalyzed cyanation.
The Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides.[2] It typically involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like DMF or NMP.
-
In a flame-dried flask under an inert atmosphere, combine 4-bromobenzo[b]thiophene (1.0 eq.) and copper(I) cyanide (1.2-2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 140-150 °C and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.[3]
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality Behind Experimental Choices: The high reaction temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the copper(I) species.[2] DMF serves as a polar aprotic solvent that can dissolve the reactants and facilitate the reaction. The workup with ferric chloride is crucial for complexing with and removing the copper salts, which can otherwise complicate product isolation.[3]
Palladium-catalyzed cyanation offers a milder and often more efficient alternative to the Rosenmund-von Braun reaction, with a broader functional group tolerance.[4] Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to other cyanide salts.[5][6]
-
To a reaction vessel, add 4-bromobenzo[b]thiophene (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (0.01-0.05 eq.), and a phosphine ligand like dppf or Xantphos (0.02-0.10 eq.).
-
Add the cyanide source, for instance, zinc cyanide (0.6 eq.) or potassium ferrocyanide (0.5 eq.).[6]
-
Add a suitable solvent, such as DMF, DMAc, or a mixture of t-BuOH and water.[7]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with aqueous ammonia or EDTA to remove residual metals.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Expertise & Experience: The choice of ligand is critical for the success of palladium-catalyzed cyanation. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation. The use of a non-toxic cyanide source like K₄[Fe(CN)₆] is highly advantageous for safety and environmental considerations.[6]
Route B: Synthesis via Sandmeyer Reaction of 4-Aminobenzo[b]thiophene
This alternative route introduces the nitrogen functionality early in the synthesis and converts it to the nitrile in the final step. This can be advantageous if the starting materials for 4-aminobenzo[b]thiophene are more readily available or if the cyanation of the bromo-intermediate proves to be low-yielding.
Synthesis of 4-Aminobenzo[b]thiophene
The synthesis of 4-aminobenzo[b]thiophene can be achieved through various methods, often involving the reduction of a corresponding nitro-substituted precursor.[8]
Caption: Synthesis of 4-Aminobenzo[b]thiophene.
-
Synthesize 4-nitrobenzo[b]thiophene via nitration of benzo[b]thiophene. Note that nitration can lead to a mixture of isomers, and separation may be required.
-
Dissolve 4-nitrobenzo[b]thiophene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
If using SnCl₂, basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the tin salts and then extract the product.
-
If using catalytic hydrogenation, filter off the catalyst.
-
Concentrate the organic phase and purify the crude 4-aminobenzo[b]thiophene by chromatography or recrystallization.
Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that converts an aromatic amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[9]
-
Diazotization:
-
Dissolve 4-aminobenzo[b]thiophene (1.0 eq.) in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.1-1.5 eq.) and sodium or potassium cyanide (1.2-2.0 eq.) in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude this compound by column chromatography.
-
Trustworthiness: The Sandmeyer reaction is a well-established and reliable method. However, diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to use them in solution immediately after their preparation and to maintain low temperatures during their formation and handling.
Data Summary and Comparison of Routes
| Parameter | Route A: Cyanation of 4-Bromobenzo[b]thiophene | Route B: Sandmeyer Reaction |
| Starting Materials | 2-Bromo-6-fluorobenzaldehyde | 4-Nitrobenzo[b]thiophene (from Benzo[b]thiophene) |
| Key Intermediates | 4-Bromobenzo[b]thiophene | 4-Aminobenzo[b]thiophene, Diazonium Salt |
| Key Reactions | Intramolecular Wittig, Rosenmund-von Braun or Pd-catalyzed cyanation | Nitration, Reduction, Sandmeyer reaction |
| Advantages | - Generally high-yielding and reliable cyanation methods.- Avoids the handling of potentially unstable diazonium salts in some variations. | - Utilizes a well-established classical reaction.- Can be advantageous if the amino precursor is readily available. |
| Disadvantages | - Multi-step synthesis of the bromo-intermediate.- Rosenmund-von Braun requires harsh conditions. | - Nitration can produce isomeric mixtures.- Diazonium salts are potentially hazardous. |
Conclusion
The synthesis of this compound is a key step in the development of new therapeutics. This guide has detailed two primary and effective synthetic strategies, providing researchers with the necessary information to select the most appropriate route for their specific needs. Both the late-stage cyanation of a 4-bromo intermediate and the Sandmeyer reaction of a 4-amino precursor offer viable pathways to the target molecule. Careful consideration of starting material availability, reaction conditions, and safety protocols will ensure the successful synthesis of this important building block.
References
- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google P
-
Cyanation of aryl bromide : r/chemistry - Reddit. [Link]
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions - ResearchGate. [Link]
-
Scheme 16. Synthesis of 4-aminobenzo[b]thiophene (43). - ResearchGate. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
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Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. [Link]
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Copper-Catalyzed C−H Cyanation of Arenes Using N,N-Dimethylformamide (DMF) as the “CN” Source - Organic Chemistry Frontiers (RSC Publishing). [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. [Link]
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- 7. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Benzo[b]thiophene-4-carbonitrile theoretical calculations
An In-depth Technical Guide to the Theoretical Investigation of Benzo[b]thiophene-4-carbonitrile
Abstract
Benzo[b]thiophene derivatives are a cornerstone of medicinal chemistry and materials science, recognized as privileged scaffolds due to their wide-ranging biological activities and valuable electronic properties.[1][2] this compound (CAS No. 17347-34-1) represents a key exemplar of this class, merging the electron-rich thiophene-benzene fused ring system with the electron-withdrawing nitrile group. Understanding its structural, electronic, and spectroscopic properties is paramount for its application in drug design and organic electronics. This guide provides a comprehensive technical framework for the theoretical investigation of this compound using quantum chemical calculations. We will detail the causality behind methodological choices, establishing a self-validating protocol that bridges computational theory with practical application for researchers, scientists, and drug development professionals. This document serves as a best-practice model for applying Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecular characteristics of this important heterocyclic compound.[3]
The Foundation: Molecular Geometry Optimization
The Causality of Choice: Why Optimization is a Prerequisite
Every subsequent theoretical calculation, from vibrational frequencies to electronic transitions, is critically dependent on the accuracy of the molecule's three-dimensional structure. The principle of minimum energy dictates that a molecule exists in its most stable conformation, or a set of low-energy conformers. Geometry optimization is the computational process of finding this lowest-energy structure on the potential energy surface. An inaccurate or unoptimized geometry will yield erroneous predictions for all other properties; therefore, this step is the bedrock of any reliable computational study.
Experimental Protocol: Ground-State Geometry Optimization
A robust and widely validated protocol for optimizing the geometry of organic molecules like this compound involves the use of Density Functional Theory (DFT).
Step-by-Step Protocol:
-
Initial Structure Creation: Construct the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional has consistently demonstrated a favorable balance between computational efficiency and accuracy for a vast range of organic systems.[4]
-
Basis Set: 6-311++G(d,p). This is a Pople-style, triple-zeta basis set that provides sufficient flexibility for an accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, essential for describing lone pairs and anions, while (d,p) adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distributions crucial for describing chemical bonds accurately.
-
-
Execution in Gaussian: The calculation is typically run in a quantum chemistry package like Gaussian using the following keyword line: #p B3LYP/6-311++G(d,p) Opt Freq
-
Opt: This keyword initiates the geometry optimization process.
-
Freq: This keyword is crucial as it triggers a frequency calculation after the optimization converges.
-
-
Validation of the Minimum Energy Structure: Upon completion, the output must be checked for two criteria:
-
The optimization job must have converged successfully.
-
The frequency calculation must yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a true energy minimum, and requires further optimization.
-
Visualization: Optimized Molecular Structure
A diagram of the optimized structure with atom numbering provides a necessary reference for discussing specific bonds, angles, and spectral assignments.
Caption: Optimized structure of this compound.
Simulating Molecular Motion: Vibrational Analysis
The Causality of Choice: Why We Calculate Frequencies
Theoretical vibrational analysis serves a dual purpose. Firstly, as mentioned, it validates that the optimized geometry is a true energy minimum. Secondly, it allows for the direct simulation of the molecule's infrared (IR) and Raman spectra. This is exceptionally powerful for interpreting experimental spectra, as it enables the assignment of specific absorption bands to precise molecular motions (e.g., C≡N stretch, C-H bend). For novel compounds, this predictive capability can guide experimental characterization and confirm the presence of key functional groups.
Experimental Protocol: Simulating the FT-IR Spectrum
The protocol leverages the results of the frequency calculation performed immediately following geometry optimization.
Step-by-Step Protocol:
-
Frequency Calculation: This is performed concurrently with optimization using the Freq keyword in Gaussian, employing the identical B3LYP/6-311++G(d,p) level of theory.
-
Frequency Scaling: The calculation assumes a harmonic oscillator model, which does not account for anharmonicity in real molecular bonds. This causes a systematic overestimation of vibrational frequencies. To correct this, a scaling factor is applied. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is often recommended for fundamental vibrations.
-
Data Analysis and Assignment: The output provides the frequency (in cm⁻¹), IR intensity, and a description of the atomic displacements for each vibrational mode. These are analyzed to assign the vibrations. For this compound, key vibrational modes to identify include:
-
C≡N stretch: A strong, sharp band expected in the 2220-2260 cm⁻¹ region.[5]
-
Aromatic C-H stretch: Multiple weak to medium bands typically above 3000 cm⁻¹.
-
Aromatic C=C stretch: Several medium to strong bands in the 1400-1600 cm⁻¹ region.
-
C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region, which are often characteristic of the substitution pattern on the aromatic ring.[6]
-
Data Presentation: Predicted Vibrational Frequencies
Summarizing the predicted frequencies in a table is essential for clear comparison with experimental data.
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |
| Aromatic C-H Stretch | > 3100 | > 3000 | Medium |
| Nitrile (C≡N) Stretch | ~2300 | ~2225 | Strong |
| Aromatic Ring (C=C) Stretch | 1450 - 1650 | 1400 - 1600 | Medium to Strong |
| In-plane C-H Bend | 1000 - 1300 | 967 - 1257 | Weak to Medium |
| Out-of-plane C-H Bend | 700 - 900 | 677 - 870 | Strong |
Note: Frequencies are illustrative and based on typical ranges for the functional groups.
Unveiling Electronic Behavior: Frontier Molecular Orbital Analysis
The Causality of Choice: Why HOMO and LUMO Matter
The electronic and reactive properties of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the outermost electrons and acts as an electron donor. Its energy level (EHOMO) correlates with the ionization potential. A higher EHOMO indicates a greater propensity to donate electrons.
-
LUMO: Represents the lowest-energy site for accepting an electron. Its energy level (ELUMO) correlates with the electron affinity. A lower ELUMO indicates a greater propensity to accept electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a crucial descriptor. A small gap suggests the molecule is more reactive, more polarizable, and requires less energy for electronic excitation.[2][7] This is a key parameter in designing molecules for organic electronics.
Experimental Protocol: FMO and Reactivity Descriptor Calculation
The energies of the FMOs are a standard output of the ground-state DFT calculation performed for geometry optimization.
Step-by-Step Protocol:
-
Extract FMO Energies: From the converged DFT calculation output, extract the energies for the HOMO and LUMO orbitals, typically given in atomic units (Hartrees) and converted to electron volts (eV).
-
Visualize Orbitals: Use visualization software (e.g., GaussView, Chemcraft) to plot the isosurfaces of the HOMO and LUMO. This shows the spatial distribution of these orbitals, revealing where electron donation (from HOMO) and acceptance (to LUMO) are most likely to occur. For this compound, the HOMO is expected to be delocalized over the electron-rich benzothiophene ring system, while the LUMO is anticipated to have significant contributions from the electron-withdrawing nitrile group.
-
Calculate Global Reactivity Descriptors: Using the FMO energies, key chemical reactivity parameters can be calculated:
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hardness is a measure of resistance to charge transfer.
-
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. This quantifies the ability of the molecule to attract electrons.
-
Electrophilicity Index (ω): ω = χ² / (2η). This index measures the propensity of a species to accept electrons.
-
Data Presentation and Visualization
Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Gap.
Table: Predicted Electronic Properties
| Parameter | Symbol | Formula | Value (eV) | Significance |
| HOMO Energy | EHOMO | - | Calc. | Electron-donating ability |
| LUMO Energy | ELUMO | - | Calc. | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Calc. | Reactivity / Excitability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Calc. | Resistance to charge transfer |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Calc. | Electron-attracting power |
| Electrophilicity Index | ω | χ² / (2η) | Calc. | Propensity to accept electrons |
Predicting Optical Properties: TD-DFT for UV-Vis Spectra
The Causality of Choice: Why Use TD-DFT?
To understand how a molecule interacts with light—a critical aspect for applications in dyes, sensors, and photovoltaics—we must study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for this purpose. It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption peaks (λmax) in a UV-Vis spectrum.[4] The calculated oscillator strength (f) for each transition predicts the intensity of the corresponding spectral band.
Experimental Protocol: Simulating the UV-Vis Spectrum
Step-by-Step Protocol:
-
Use Optimized Geometry: The TD-DFT calculation must be performed on the previously optimized ground-state geometry.
-
Incorporate Solvent Effects: UV-Vis spectra are almost always measured in a solvent. The solvent can influence the electronic transitions. Therefore, it is crucial to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.
-
Computational Method Selection:
-
Theory: Time-Dependent DFT (TD-DFT).
-
Functional/Basis Set: The same B3LYP/6-311++G(d,p) level used for optimization is a good starting point for consistency.
-
-
Execution in Gaussian: The keyword line would be: #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Ethanol)
-
TD(NStates=10): Requests the calculation of the first 10 excited states.
-
SCRF=(PCM,Solvent=Ethanol): Specifies the PCM solvent model, using ethanol as an example.
-
-
Data Analysis: The output will list the calculated excited states with their corresponding:
-
Excitation Energy (in eV): The energy required for the transition.
-
Wavelength (λ in nm): The position of the absorption peak.
-
Oscillator Strength (f): A dimensionless quantity proportional to the peak's intensity (f > 0.1 is typically considered a strong transition).
-
Major Orbital Contributions: The analysis will show which orbitals are involved (e.g., a transition from HOMO to LUMO).
-
Data Presentation: Predicted Electronic Transitions
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S1 | Calc. | Calc. | Calc. | HOMO → LUMO |
| S2 | Calc. | Calc. | Calc. | HOMO-1 → LUMO |
| S3 | Calc. | Calc. | Calc. | HOMO → LUMO+1 |
Visualizing Reactivity: Molecular Electrostatic Potential (MEP)
The Causality of Choice: Why Map the Electrostatic Potential?
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution of a molecule from the perspective of an approaching reagent. It maps the electrostatic potential onto the molecule's electron density surface. This allows for the immediate identification of charge-rich and charge-poor regions, which is fundamental for predicting non-covalent interactions, such as those between a drug molecule and its receptor binding site.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of low polarity.
For this compound, one would anticipate a strong negative potential (red) around the nitrogen atom of the nitrile group and the sulfur atom due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings.
Overall Computational Workflow
The entire theoretical investigation follows a logical, sequential workflow where each step builds upon the last.
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- 3. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
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The Enduring Legacy of a Fused Ring: An In-depth Technical Guide to the Discovery and History of Benzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzo[b]thiophene Core - A Privileged Scaffold in Modern Science
Benzo[b]thiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a cornerstone in the architecture of a vast array of functional molecules. Its rigid, planar structure and the presence of an electron-rich sulfur atom bestow upon it unique physicochemical properties that have been exploited in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of benzo[b]thiophene chemistry, from its early conceptualization to its current status as a "privileged scaffold" in drug discovery and a versatile building block in organic electronics.[1][3] We will delve into the key synthetic methodologies that have shaped the field, offering not just procedural details but also the underlying chemical principles that govern these transformations.
Part 1: A Journey Through Time - The Historical Unveiling of Benzo[b]thiophene
The story of benzo[b]thiophene is intrinsically linked to the broader history of heterocyclic chemistry, which began to flourish in the 19th century.[2][4] While the parent five-membered heterocycle, thiophene, was famously discovered in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar, the precise moment of benzo[b]thiophene's first synthesis is less of a singular event and more of an evolutionary process.[5][6] Early organic chemists, in their explorations of coal tar distillates and their quest to understand the nature of aromaticity, undoubtedly encountered and isolated compounds containing this fused ring system, then often referred to as thianaphthene.
The development of systematic organic synthesis in the late 19th and early 20th centuries provided the tools to construct such molecules with intent. The history of heterocyclic chemistry began in the 1800s, in step with the development of organic chemistry.[2]
Part 2: The Art of Synthesis - From Classical Approaches to Modern Innovations
The synthetic versatility of the benzo[b]thiophene core is a testament to the ingenuity of organic chemists. Over the decades, a rich tapestry of synthetic methods has been woven, each with its own set of advantages and limitations.
Classical Synthetic Routes: The Foundation of Benzo[b]thiophene Chemistry
Early methodologies for constructing the benzo[b]thiophene skeleton often relied on harsh reaction conditions and offered limited functional group tolerance. Nevertheless, these classical methods laid the groundwork for future innovations.
One of the earliest and most straightforward approaches involves the cyclization of ortho-substituted benzenes . For instance, the acid-catalyzed cyclization of arylthiomethyl ketones provided a route to 3-substituted benzo[b]thiophenes.[7] Another foundational method is the oxidative cyclization of o-mercaptocinnamic acids .[7]
Named Reactions in Benzo[b]thiophene Synthesis: A Legacy of Innovation
Several named reactions have become synonymous with the synthesis of thiophenes and, by extension, benzo[b]thiophenes.
The Gewald reaction, a multicomponent reaction, provides a powerful tool for the synthesis of 2-aminothiophenes, which can be precursors to or annulated to form benzo[b]thiophene derivatives.
-
Causality Behind Experimental Choices: The reaction's efficiency stems from the sequential Knoevenagel condensation followed by an intramolecular cyclization and tautomerization. The choice of a base is critical to facilitate the initial condensation, while elemental sulfur acts as the sulfur source for the thiophene ring formation.
Experimental Protocol: A Representative Gewald Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone/aldehyde (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent such as ethanol or DMF.
-
Catalyst Addition: Add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine (0.1-0.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Modern Synthetic Methodologies: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of benzo[b]thiophenes, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.
Palladium catalysis has been extensively used for the construction of the benzo[b]thiophene scaffold.[8] This includes Suzuki and Stille couplings to introduce substituents onto a pre-formed ring, as well as more advanced C-H activation/arylation strategies to directly form C-C bonds on the heterocyclic core.[9][10][11]
-
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle, which typically involves oxidative addition, transmetalation (for cross-coupling) or C-H activation, and reductive elimination.
Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophene
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzo[b]thiophene (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., a phosphine ligand like SPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
In recent years, there has been a growing interest in developing metal-free synthetic methods for benzo[b]thiophenes, driven by the desire for more sustainable and cost-effective processes. These methods often involve radical or photochemical pathways.[12]
-
Causality Behind Experimental Choices: These reactions often rely on the generation of highly reactive intermediates, such as radicals or arynes, which then undergo cyclization to form the benzo[b]thiophene ring. The choice of initiator (for radical reactions) or light source (for photochemical reactions) is critical for the success of these transformations.
Part 3: The Impact of Benzo[b]thiophene - From the Pharmacy to Advanced Materials
The unique structural and electronic properties of the benzo[b]thiophene core have led to its incorporation into a wide range of functional molecules, most notably in the pharmaceutical and materials science sectors.
A Privileged Scaffold in Medicinal Chemistry
The benzo[b]thiophene moiety is present in several blockbuster drugs, highlighting its importance in drug design.[1] Its rigid structure can provide a well-defined orientation for interacting with biological targets, and the sulfur atom can participate in hydrogen bonding and other non-covalent interactions.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Raloxifene | Osteoporosis, Breast Cancer | Selective Estrogen Receptor Modulator (SERM) |
| Zileuton | Asthma | 5-Lipoxygenase Inhibitor |
| Sertaconazole | Fungal Infections | Inhibits ergosterol biosynthesis |
Raloxifene: As a SERM, raloxifene exhibits estrogenic effects on bone and anti-estrogenic effects on the breast and uterus.[13] Its benzo[b]thiophene core is crucial for its specific binding to the estrogen receptor.
Zileuton: This drug inhibits the enzyme 5-lipoxygenase, thereby preventing the formation of leukotrienes, which are inflammatory mediators in asthma.[14] The benzo[b]thiophene ring serves as a key structural element for its inhibitory activity.
Sertaconazole: An antifungal agent, sertaconazole works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[15][16] The lipophilic benzo[b]thiophene group contributes to its ability to penetrate the fungal cell membrane.
A Versatile Building Block in Materials Science
The electron-rich nature and planarity of the benzo[b]thiophene ring system make it an attractive component for organic electronic materials.[3][17] Derivatives of benzo[b]thiophene have been incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[17][18] The ability to tune the electronic properties of these materials through chemical modification of the benzo[b]thiophene core allows for the development of next-generation electronic devices.
Conclusion: The Bright Future of a Classic Heterocycle
From its early, somewhat obscure origins in the annals of heterocyclic chemistry, the benzo[b]thiophene core has emerged as a molecule of immense scientific and commercial importance. Its rich and evolving synthetic chemistry continues to provide researchers with innovative tools to construct complex molecules with tailored properties. As our understanding of biology and materials science deepens, the demand for novel benzo[b]thiophene derivatives is certain to grow, ensuring that this enduring heterocyclic scaffold will remain at the forefront of scientific discovery for years to come.
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]
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König, B., et al. (2012). A Photocatalytic Radical Annulation Process of o-Methylthio-Arenediazonium Salts with Alkynes. Organic Letters, 14(21), 5334-5337. [Link]
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Zhang, X., et al. (2021). Electrochemical Synthesis of 3-Sulfonylbenzo[b]thiophenes via Tandem Addition of Sulfonyl Radicals–Cyclization Reaction. Organic Letters, 23(15), 5876-5881. [Link]
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Campaigne, E., & Neiss, E. S. (1968). Benzo[b]thiophene derivatives. XII. Synthesis of some 3-benzo[b]thienylalkylamines and comparison of their central nervous system activity with tryptamine isosteres. Journal of Medicinal Chemistry, 11(5), 1049-1054. [Link]
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Ando, W. (1975). Pyrolysis of styryl sulfoxides. A new synthesis of benzo[b]thiophenes. Journal of the Chemical Society, Chemical Communications, (17), 704-705. [Link]
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Takimiya, K., et al. (2014). Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives: The Materials Design and Device Applications. Advanced Materials, 26(44), 7496-7514. [Link]
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Croxtall, J. D., & Plosker, G. L. (2002). Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology. Drugs, 62(7), 1087-1108. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Britannica. (n.d.). Viktor Meyer. Retrieved from [Link]
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Taterao, P. B. (2023). History, Classification and Biological activity of Heterocyclic Compounds. International Journal of Natural and Human Sciences, 4(2), 72-80. [Link]
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PharmaCompass. (n.d.). Zileuton. Retrieved from [Link]
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Zhang, K., et al. (2020). Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C–H Activation Strategy. Organic Process Research & Development, 24(7), 1266-1277. [Link]
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Roy, K., et al. (2020). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. Mini-Reviews in Organic Chemistry, 17(6), 666-685. [Link]
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Carrillo-Muñoz, A. J., et al. (2006). Sertaconazole: updated review of a topical antifungal agent. Expert Review of Anti-infective Therapy, 4(4), 549-561. [Link]
- Meyer, V. (1883). Ueber den Begleiter des Benzols im Steinkohlentheer. Berichte der deutschen chemischen Gesellschaft, 16(1), 1465-1478.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of Benzothiophene in Advanced Material Science. Retrieved from [Link]
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Borissov, D. (2021). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 2(1), 1-10. [Link]
- Google Patents. (n.d.). Preparation method of raloxifene hydrochloride.
- Google Patents. (n.d.). Process for synthesizing sertaconazole.
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Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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PubChem. (n.d.). Zileuton. Retrieved from [Link]
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FUPRESS. (2021). Victor Meyer (1848-1897) Chemist. Retrieved from [Link]
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YouTube. (2023). Viktor Meyer: Chemistry Innovator | Scientist Biography. Retrieved from [Link]
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RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Retrieved from [Link]
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JOCPR. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]
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Grokipedia. (n.d.). Viktor Meyer. Retrieved from [Link]
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Gattefosse. (n.d.). Zileuton compression coated tablets : formulation development and in vitro evaluation. Retrieved from [Link]
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ACS Publications. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Retrieved from [Link]
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ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Sertaconazole: Updated review of a topical antifungal agent. Retrieved from [Link]
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Sci-Hub. (n.d.). Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophenes with Electron-Rich Aryl Halides: Facile Access to Thienoacene Derivatives. Retrieved from [Link]
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JOCPR. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]
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C&EN. (2005). Reviving an old drug. Retrieved from [Link]
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An In-depth Technical Guide to the Isomers of Benzo[b]thiophene-carbonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and intriguing electronic properties. The introduction of a carbonitrile (-CN) group to this bicyclic system gives rise to a fascinating family of isomers, each with unique characteristics and potential applications. The position of the nitrile functionality on the benzo[b]thiophene core profoundly influences the molecule's steric and electronic profile, thereby dictating its reactivity, biological targets, and material properties.
This comprehensive technical guide provides an in-depth exploration of the positional isomers of benzo[b]thiophene-carbonitrile. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science by offering a detailed overview of synthetic strategies, spectroscopic characterization, and a comparative analysis of their properties and applications.
The Isomeric Landscape of Benzo[b]thiophene-carbonitrile
The benzo[b]thiophene ring system offers six possible positions for monosubstitution with a carbonitrile group, leading to the following isomers:
-
Benzo[b]thiophene-2-carbonitrile
-
Benzo[b]thiophene-3-carbonitrile
-
Benzo[b]thiophene-4-carbonitrile
-
Benzo[b]thiophene-5-carbonitrile
-
Benzo[b]thiophene-6-carbonitrile
-
Benzo[b]thiophene-7-carbonitrile
The electronic interplay between the electron-withdrawing nitrile group and the electron-rich benzo[b]thiophene ring system results in a unique distribution of electron density for each isomer. This, in turn, governs their chemical reactivity and biological interactions.
Strategic Synthesis of Benzo[b]thiophene-carbonitrile Isomers
The synthesis of specific benzo[b]thiophene-carbonitrile isomers requires careful consideration of regioselectivity. A variety of synthetic methodologies have been developed, ranging from the construction of the benzo[b]thiophene core with a pre-installed cyano group to the late-stage functionalization of the parent heterocycle.
Synthesis of Thiophene Ring Substituted Isomers (2- and 3-cyano)
Benzo[b]thiophene-2-carbonitrile:
A common and effective route to benzo[b]thiophene-2-carbonitrile involves the reaction of a suitable precursor, such as benzo[b]thiophene-2-carbaldehyde, with hydroxylamine to form the oxime, followed by dehydration.
Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carbonitrile from Benzo[b]thiophene-2-carbaldehyde
Step 1: Oxime Formation
-
To a solution of benzo[b]thiophene-2-carbaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the benzo[b]thiophene-2-carbaldehyde oxime.
Step 2: Dehydration to the Nitrile
-
Suspend the dried oxime in a dehydrating agent such as acetic anhydride or phosphorus pentoxide.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford pure benzo[b]thiophene-2-carbonitrile.
Benzo[b]thiophene-3-carbonitrile:
The synthesis of the 3-cyano isomer can be achieved through various methods, including the cyclization of appropriately substituted precursors. One plausible approach involves the reaction of 2-mercaptobenzaldehyde with chloroacetonitrile in the presence of a base.[1]
Conceptual Workflow for the Synthesis of Benzo[b]thiophene-3-carbonitrile
Sources
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of Benzo[b]thiophene-4-carbonitrile
Introduction
Benzo[b]thiophene and its derivatives are privileged heterocyclic scaffolds frequently encountered in medicinal chemistry, materials science, and agrochemicals.[1] The unique electronic properties and bioavailability of this bicyclic system have led to its incorporation into a range of biologically active molecules, including selective estrogen receptor modulators like raloxifene, and antifungal agents such as sertaconazole.[1] Specifically, the introduction of a nitrile group at the 4-position of the benzo[b]thiophene core to yield Benzo[b]thiophene-4-carbonitrile creates a versatile intermediate for further functionalization, making it a valuable building block in drug discovery and organic synthesis.
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The presented methodology is designed for researchers and scientists in both academic and industrial settings, emphasizing not only the procedural details but also the underlying chemical principles, safety considerations, and characterization techniques.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Formation of a 4-halobenzo[b]thiophene intermediate: This initial step involves the construction of the benzo[b]thiophene ring system with a halogen, typically bromine, at the 4-position. This is accomplished via a cyclization reaction starting from a suitably substituted benzene derivative.
-
Cyanation of the 4-halobenzo[b]thiophene: The halogenated intermediate is then converted to the target nitrile through a transition-metal-catalyzed cross-coupling reaction. Palladium- or nickel-catalyzed cyanation of aryl halides is a robust and widely used transformation in organic synthesis.[2][3]
This strategic approach allows for the efficient and regioselective introduction of the nitrile functionality onto the benzo[b]thiophene core.
Experimental Protocols
Part 1: Synthesis of 4-Bromobenzo[b]thiophene
This protocol is adapted from a patented procedure and involves the synthesis of 4-bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde.[4]
Materials and Reagents:
-
2-Bromo-6-fluorobenzaldehyde
-
Chloromethyl methyl sulfide (or Bromomethyl methyl sulfide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Sodium hydride (NaH) or other suitable base
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Synthesis of 2-(Chloromethylthio)-6-bromobenzaldehyde:
-
In a 250 mL round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde (1 equivalent) in acetone.
-
Add potassium carbonate (an excess, e.g., 2 equivalents).
-
To this stirring suspension, add chloromethyl methyl sulfide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 30-35°C) and maintain for 4 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(chloromethylthio)-6-bromobenzaldehyde.
-
-
Synthesis of the corresponding phosphonium salt:
-
Dissolve the crude 2-(chloromethylthio)-6-bromobenzaldehyde in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add triphenylphosphine (1.1 equivalents).
-
Heat the mixture to reflux (around 110°C) for 4 hours.[4]
-
The phosphonium salt will precipitate out of the solution upon cooling.
-
Collect the solid by filtration and wash with cold toluene. Dry the salt under vacuum.
-
-
Intramolecular Wittig Reaction to form 4-Bromobenzo[b]thiophene:
-
Suspend the dried phosphonium salt in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0°C).
-
Carefully add a strong base, such as sodium hydride (1.2 equivalents), portion-wise.
-
Allow the reaction to stir at room temperature for 2 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 4-bromobenzo[b]thiophene.
-
Purification of 4-Bromobenzo[b]thiophene:
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate.
Part 2: Palladium-Catalyzed Cyanation of 4-Bromobenzo[b]thiophene
This protocol describes the conversion of 4-bromobenzo[b]thiophene to this compound using a palladium catalyst and a cyanide source.
Safety Precaution: Cyanide compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. [5][6][7][8][9]
Materials and Reagents:
-
4-Bromobenzo[b]thiophene
-
Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])[3]
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (nitrogen or argon)
-
Syringes and needles
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-bromobenzo[b]thiophene (1 equivalent), zinc cyanide (0.6 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120°C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC or GC-MS.
-
The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble palladium species.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification of this compound:
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be employed for further purification.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic aromatic proton signals for the benzo[b]thiophene ring system.
-
¹³C NMR will show the presence of the nitrile carbon signal (typically around 115-120 ppm) and the quaternary carbons of the fused ring system.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₅NS, MW: 159.21 g/mol ).[10]
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Peak (cm⁻¹) | Expected ¹³C NMR (ppm) |
| 4-Bromobenzo[b]thiophene | C₈H₅BrS | 213.09 | - | - |
| This compound | C₉H₅NS | 159.21 | ~2230 (C≡N) | ~118 (CN) |
Visualizing the Workflow
Mechanism Overview: Palladium-Catalyzed Cyanation
The generally accepted mechanism for the palladium-catalyzed cyanation of an aryl halide involves a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation (or Salt Metathesis): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).
-
Reductive Elimination: The aryl group and the cyanide group reductively eliminate from the palladium center, forming the desired aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst.
Conclusion
This application note details a reliable and adaptable two-step synthetic route to this compound, a valuable intermediate for chemical synthesis. By following the outlined procedures for the synthesis of 4-bromobenzo[b]thiophene and its subsequent palladium-catalyzed cyanation, researchers can access this compound in good yields. Adherence to the safety protocols, particularly when handling cyanide reagents, is paramount for the successful and safe execution of this synthesis. The provided characterization data will aid in the verification of the final product.
References
- Synthetic method of 4-bromobenzo [ b ] thiophene. CN110818679A.
- Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. The Royal Society of Chemistry.
- A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Benchchem.
- Synthesis, characterization of novel benzothiophene.
- Gewald reaction. Wikipedia.
- This compound. LookChem.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid
- Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical.
- Cyanides | Division of Research Safety. University of Illinois.
- Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives.
- Cyanation of aromatic halides. US7595417B2.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry.
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova.
- Benzo[b]thiophene-3-carbonitrile. PubChem.
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI.
- Scheme 16. Synthesis of 4-aminobenzo[b]thiophene (43).
- Synthesis of novel tetrasubstituted thiophenes based dye using sodium a-cyanoketene dithiolates as starting materials.
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- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
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- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 10. Benzo[b]thiophene-3-carbonitrile | C9H5NS | CID 11435093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Palladium-Catalyzed Synthesis of Benzo[b]thiophene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Benzo[b]thiophene-4-carbonitrile, a significant heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] We delve into the nuances of palladium-catalyzed cyanation, a powerful and versatile method for the construction of this key intermediate. This document will explore the underlying reaction mechanisms, provide a step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to successfully implement this synthesis in a laboratory setting.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene moiety is a privileged heterocyclic structure found in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the development of novel therapeutics.[2][3][4] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The 4-carbonitrile substituent, in particular, serves as a versatile synthetic handle, enabling further molecular elaboration and the introduction of diverse functional groups, making this compound a highly valuable building block in drug discovery programs.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools in modern organic synthesis, offering mild and efficient pathways to form carbon-carbon and carbon-heteroatom bonds.[5][6][7] Specifically, the palladium-catalyzed cyanation of aryl halides and pseudohalides provides a direct and reliable route to aromatic nitriles, overcoming the limitations of traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents.[8]
This guide will focus on a robust palladium-catalyzed protocol for the synthesis of this compound from a suitable 4-halo-benzo[b]thiophene precursor.
The Catalytic Heart: Understanding the Palladium-Catalyzed Cyanation
The success of a palladium-catalyzed cyanation reaction hinges on a delicate interplay between the palladium catalyst, the supporting ligand, the cyanide source, and the reaction conditions. The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[9]
The Catalytic Cycle
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzo[b]thiophene), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation (or Salt Metathesis): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).
-
Reductive Elimination: The aryl and cyanide groups on the Pd(II) complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired aryl nitrile product, this compound.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst poisoning by excess cyanide ions, which can coordinate strongly to the palladium center and inhibit its catalytic activity.[8][10] Modern protocols often employ cyanide sources with low solubility, such as zinc cyanide (Zn(CN)₂), or use additives to mitigate this issue.[8][11]
Caption: Figure 1: Simplified Palladium Catalytic Cycle for Cyanation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on the specific starting material and available laboratory equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzo[b]thiophene | ≥97% | Commercially Available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥98% | Commercially Available | --- |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Commercially Available | Ligand |
| Zinc Cyanide (Zn(CN)₂) | 98% | Commercially Available | Highly Toxic! Handle with extreme caution in a well-ventilated fume hood. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | For workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | --- | Prepared in-house | For workup |
| Brine (Saturated aqueous NaCl) | --- | Prepared in-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Workflow
Caption: Figure 2: General Experimental Workflow for the Synthesis.
Step-by-Step Procedure
Safety Precaution: Zinc cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and always work in a certified chemical fume hood.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzo[b]thiophene (1.0 equiv), zinc cyanide (0.6 equiv), palladium(II) acetate (0.02 equiv), and dppf (0.04 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Via syringe, add anhydrous N,N-dimethylacetamide (DMAc) to achieve a desired concentration (e.g., 0.2 M with respect to the 4-bromobenzo[b]thiophene).
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Carefully filter the mixture through a pad of celite to remove any insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/dppf is a robust system. Other catalysts like Pd₂(dba)₃ and ligands such as Xantphos can be explored. | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. |
| Solvent | DMAc, DMF, or NMP are common high-boiling polar aprotic solvents. | These solvents facilitate the dissolution of reagents and can accelerate the reaction rate. |
| Temperature | Typically 100-140 °C. | Higher temperatures are often required to drive the reaction to completion, but can also lead to decomposition. |
| Cyanide Source | Zn(CN)₂ is a common choice. K₄[Fe(CN)₆] is a less toxic alternative.[8] | The choice of cyanide source can impact reaction efficiency and safety. |
| Incomplete Reaction | Increase temperature, reaction time, or catalyst loading. Ensure anhydrous conditions. | Water can deactivate the catalyst. |
| Side Product Formation | Lower the reaction temperature. Screen different ligands. | Side reactions can be minimized by optimizing the reaction conditions. |
Conclusion
The palladium-catalyzed cyanation of 4-halobenzo[b]thiophenes is a highly effective and versatile method for the synthesis of this compound. By understanding the underlying catalytic cycle and carefully controlling the reaction parameters, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The protocol provided herein serves as a solid foundation for further exploration and optimization in the laboratory.
References
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
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Anbarasan, P., Schareina, T., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. European Journal of Organic Chemistry, 2003(19), 3513-3526. [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
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Dhanalakshmi, M., & Anbarasan, P. (2015). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 51(54), 10534–10537. [Link]
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Grushin, V. V. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(22), 7142–7143. [Link]
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Anil, G. I., & Sivan, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33959-33975. [Link]
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Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(19), 2256-2271. [Link]
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Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. [Link]
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Takagi, K., Okamoto, T., Sakakibara, Y., Ohno, A., Oka, S., & Hayama, N. (1975). Palladium-catalyzed cyanide exchange of aryl halides. Chemistry Letters, 4(9), 951-954. [Link]
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Sasidhar, B. S. (2023). An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
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Zare, M., & Faghih, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19044-19062. [Link]
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Sasidhar, B. S. (2023). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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Singh, S., & Kumar, V. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. IntechOpen. [Link]
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Kumar, A., & Kumar, R. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]
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Van, K. N. (2016). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
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Anil, G. I., & Sivan, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33959-33975. [Link]
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Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 344-374. [Link]
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Zare, M., & Faghih, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19044-19062. [Link]
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Application Notes and Protocols for Cyclization Reactions to Synthesize Benzo[b]thiophene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature allow for diverse biological activities, making it a key component in a range of pharmaceuticals. Benzo[b]thiophene derivatives have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents. The 4-carbonitrile substituent, in particular, serves as a versatile chemical handle for further molecular elaboration, enabling the exploration of a wider chemical space in drug discovery programs. This document provides detailed application notes and protocols for the synthesis of Benzo[b]thiophene-4-carbonitrile via key cyclization strategies, offering insights into the rationale behind the chosen methodologies.
Strategic Approaches to this compound Synthesis
The synthesis of this compound can be approached through several strategic cyclization reactions. This guide will focus on two robust and versatile methods:
-
Route A: Electrophilic Cyclization followed by Palladium-Catalyzed Cyanation. This strategy involves the initial construction of a 4-halogenated benzo[b]thiophene core, which is then converted to the desired nitrile.
-
Route B: Diazotization and Sandmeyer Reaction of 4-Aminobenzo[b]thiophene. This classic transformation provides an alternative pathway from a readily accessible amino-substituted precursor.
A comparative overview of these primary routes is presented below, highlighting key considerations for reaction selection.
| Feature | Route A: Electrophilic Cyclization & Cyanation | Route B: Sandmeyer Reaction |
| Precursor Availability | Readily available substituted benzaldehydes or thioanisoles. | Requires synthesis of the 4-amino-benzo[b]thiophene precursor. |
| Reaction Conditions | Cyanation step can be sensitive to catalyst and ligand choice. | Diazotization requires careful temperature control; use of copper cyanide. |
| Scalability | Generally scalable with appropriate process optimization. | Can be challenging to scale due to the nature of diazonium salts. |
| Overall Yield | Often provides good to excellent yields over the two steps. | Yields can be variable depending on the stability of the diazonium salt. |
Route A: Electrophilic Cyclization and Palladium-Catalyzed Cyanation
This two-step approach is a highly effective method for the synthesis of this compound. It commences with the formation of a 4-bromobenzo[b]thiophene intermediate, followed by a palladium-catalyzed cyanation reaction.
Part 1: Synthesis of 4-Bromobenzo[b]thiophene via Intramolecular Cyclization
The initial step involves the synthesis of 4-bromobenzo[b]thiophene from a suitable precursor, such as 2-bromo-6-fluorobenzaldehyde. The rationale for this starting material is the strategic placement of the halogen atoms, where the fluorine is a good leaving group for the initial nucleophilic substitution and the bromine is retained for the subsequent cyanation step.
Reaction Workflow:
Workflow for 4-Bromobenzo[b]thiophene Synthesis
Detailed Protocol for the Synthesis of 4-Bromobenzo[b]thiophene [1]
-
Step 1: Synthesis of 2-((2-bromo-6-fluorobenzyl)thio)acetaldehyde
-
To a stirred solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0-5 °C and add chloromethyl methyl sulfide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the thioether intermediate.
-
-
Step 2: Synthesis of 4-Bromobenzo[b]thiophene
-
Dissolve the thioether intermediate (1.0 eq) in toluene and add triphenylphosphine (1.1 eq).
-
Heat the mixture to reflux for 4 hours to form the phosphonium salt.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Suspend the phosphonium salt in fresh toluene and cool to 0 °C.
-
Add a strong base, such as sodium hydride (1.2 eq), portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromobenzo[b]thiophene.
-
Part 2: Palladium-Catalyzed Cyanation of 4-Bromobenzo[b]thiophene
The conversion of the 4-bromo substituent to a nitrile is efficiently achieved through a palladium-catalyzed cyanation reaction. This transformation is a powerful tool in organic synthesis for the introduction of a cyano group onto an aromatic ring. The use of a non-toxic cyanide source like potassium ferrocyanide is a significant advantage of this method.[2]
Reaction Mechanism:
Palladium-Catalyzed Cyanation Mechanism
Detailed Protocol for Palladium-Catalyzed Cyanation [2][3]
-
To a reaction vessel, add 4-bromobenzo[b]thiophene (1.0 eq), potassium ferrocyanide (K4[Fe(CN)6]) (0.5 eq), palladium(II) acetate (Pd(OAc)2) (0.02 eq), and a suitable ligand such as Xantphos (0.04 eq).
-
Add a solvent mixture of dimethylacetamide (DMAc) and water (e.g., 4:1).
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Self-Validation and Causality:
-
Ligand Choice: The choice of ligand is crucial for the efficiency of the palladium catalyst. Buchwald-type ligands or other bulky electron-rich phosphine ligands are often effective in promoting the reductive elimination step and preventing catalyst deactivation.
-
Cyanide Source: Potassium ferrocyanide is a less toxic and more manageable alternative to other cyanide sources like copper(I) cyanide or zinc cyanide.[2] Its use enhances the safety profile of the reaction.
-
Solvent System: The use of a polar aprotic solvent like DMAc or DMF is essential to dissolve the reactants and facilitate the catalytic cycle. The addition of water can sometimes improve the solubility of the cyanide salt and the overall reaction rate.
Route B: Sandmeyer Reaction of 4-Aminobenzo[b]thiophene
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of other functionalities, including a nitrile group.[4][5][6] This route requires the initial synthesis of 4-aminobenzo[b]thiophene.
Part 1: Synthesis of 4-Aminobenzo[b]thiophene
The synthesis of 4-aminobenzo[b]thiophene can be achieved through various methods, often involving the reduction of a corresponding nitro-substituted precursor.
General Workflow:
Synthesis of 4-Aminobenzo[b]thiophene
Part 2: Sandmeyer Reaction
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide.
Reaction Mechanism:
Sandmeyer Reaction Mechanism
Detailed Protocol for the Sandmeyer Reaction
-
Dissolve 4-aminobenzo[b]thiophene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Cool the reaction mixture and extract the product with an organic solvent like toluene or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Trustworthiness and Experimental Causality:
-
Temperature Control: The formation of the diazonium salt is an exothermic process, and maintaining a low temperature (0-5 °C) is critical to prevent its decomposition.
-
Copper(I) Cyanide: Copper(I) cyanide acts as both the source of the cyanide nucleophile and a catalyst for the decomposition of the diazonium salt and the formation of the C-CN bond.
-
Safety Precautions: The Sandmeyer reaction involves the use of toxic cyanides and potentially unstable diazonium salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The synthesis of this compound can be successfully achieved through multiple cyclization strategies. The choice between the electrophilic cyclization/palladium-catalyzed cyanation route and the Sandmeyer reaction will depend on factors such as the availability of starting materials, desired scale, and the specific expertise of the researcher. Both methods, when executed with care and attention to the principles outlined in these application notes, provide reliable pathways to this valuable synthetic intermediate.
References
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
-
Staskiewicz, S., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 15(1), 46-49. [Link]
-
Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34051-34068. [Link]
-
Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2011). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 8(4), 857-881. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
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- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Isolation of Benzo[b]thiophene-4-carbonitrile via Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of Benzo[b]thiophene-4-carbonitrile, a key intermediate in pharmaceutical synthesis, using normal-phase flash column chromatography. The described methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, effectively removing common impurities such as the precursor 4-bromobenzo[b]thiophene and residual reagents from the synthesis. The principles behind the selection of the stationary and mobile phases are discussed, and a step-by-step guide for column preparation, sample loading, elution, and fraction analysis is provided. Additionally, a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method for purity assessment is presented.
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds widely utilized in the development of novel therapeutic agents due to their diverse pharmacological activities, including anti-cancer and anti-microbial properties.[1] this compound (Figure 1) is a crucial building block in the synthesis of these complex molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography, a technique widely employed for its efficiency and scalability in research and industrial settings.[2] We will also detail a complementary HPLC method for the precise determination of purity.
Understanding the Chemistry: Synthesis and Potential Impurities
A common and efficient method for the synthesis of this compound is the palladium-catalyzed cyanation of 4-bromobenzo[b]thiophene.[3][4] This reaction typically involves the use of a cyanide source, such as zinc cyanide or potassium cyanide, and a palladium catalyst.
Based on this synthetic route, the primary impurities to consider during purification are:
-
Unreacted Starting Material: 4-bromobenzo[b]thiophene.
-
Catalyst Residues: Palladium complexes.
-
Side-Products: Minor isomers or byproducts from the cyanation reaction.
-
Reagents: Residual cyanide salts and ligands.
The significant difference in polarity between the starting material, 4-bromobenzo[b]thiophene (a halogenated aromatic), and the product, this compound (an aromatic nitrile), forms the basis for their effective separation by chromatography. The nitrile group imparts a greater polarity to the molecule compared to the bromine atom.
Chromatographic Purification Strategy
Normal-phase flash chromatography using silica gel as the stationary phase is the method of choice for this purification. Silica gel, with its polar surface, will exhibit a stronger affinity for the more polar this compound, leading to a longer retention time compared to the less polar 4-bromobenzo[b]thiophene.
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Acetonitrile | HPLC Grade | Standard Supplier |
| Water | Deionized | N/A |
| 4-bromobenzo[b]thiophene | Analytical Standard | Sigma-Aldrich |
| This compound | Analytical Standard | Sigma-Aldrich |
Table 2: Equipment
| Equipment | Description |
| Flash Chromatography System | With UV detector |
| Glass Column | Appropriate size for the scale of purification |
| Rotary Evaporator | For solvent removal |
| TLC Plates | Silica gel 60 F254 |
| UV Lamp | 254 nm |
| HPLC System | With UV detector and C18 column |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC.[5][6][7]
Protocol:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the crude mixture, along with standards of 4-bromobenzo[b]thiophene and this compound, on a TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp at 254 nm.
-
The optimal solvent system should provide good separation between the product and the starting material, with the product having an Rf value of approximately 0.2-0.3. For this separation, a system of 8:2 Hexane:Ethyl Acetate is typically effective.
Flash Chromatography Purification
The following protocol is for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).
-
Prepare a slurry of silica gel in the chosen mobile phase (8:2 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the 8:2 Hexane:Ethyl Acetate mobile phase.
-
Maintain a constant flow rate. If using air pressure, apply gently to avoid cracking the silica bed.
-
Monitor the elution process using the UV detector, if available.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
The less polar 4-bromobenzo[b]thiophene will elute first, followed by the more polar this compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
HPLC Analysis for Purity Assessment
A reverse-phase HPLC method is ideal for determining the final purity of the isolated this compound.
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Protocol:
-
Prepare a standard solution of the purified this compound in acetonitrile (e.g., 1 mg/mL).
-
Inject the solution into the HPLC system.
-
Integrate the peak areas to determine the purity of the sample. The retention time of this compound will be shorter than that of the more hydrophobic 4-bromobenzo[b]thiophene under these reverse-phase conditions.
Results and Discussion
Following the flash chromatography protocol, a significant separation between 4-bromobenzo[b]thiophene and this compound is expected.
Table 4: Expected Chromatographic Data
| Compound | TLC Rf (8:2 Hexane:EtOAc) | Elution Order (Flash) | Elution Order (RP-HPLC) |
| 4-bromobenzo[b]thiophene | ~0.5 | 1st | 2nd |
| This compound | ~0.3 | 2nd | 1st |
The final isolated this compound should be a white to off-white solid. The purity, as determined by the HPLC method, is expected to be >98%.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. A less polar system (e.g., 9:1 Hexane:EtOAc) will increase retention times and may improve separation. |
| Column overloading. | Use a larger column or reduce the amount of crude material. | |
| Band Tailing | Sample is too acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds). |
| Sample is not fully dissolved. | Ensure complete dissolution of the sample before loading. Consider dry loading. | |
| Cracked Silica Bed | Column packed improperly or excessive pressure applied. | Repack the column carefully. Apply pressure gradually. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using normal-phase flash chromatography. By understanding the nature of potential impurities and systematically developing the chromatographic conditions, researchers can consistently obtain this valuable intermediate in high purity, which is essential for the successful advancement of drug discovery and development programs. The complementary HPLC method offers a robust means of quality control, ensuring the suitability of the purified material for subsequent synthetic transformations.
References
-
CAS 5118-13-8: A Deep Dive into 4-Bromobenzo[b]thiophene Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
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Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
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Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
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Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Organic Solution. Retrieved from [Link]
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Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-Bromobenzo[b]thiophene. (n.d.). PubChem. Retrieved from [Link]
-
Cyanation of Aryl Bromide. (2022). Reddit. Retrieved from [Link]
-
Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Retrieved from [Link]
-
A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. (2003). ResearchGate. Retrieved from [Link]
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Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts. (2025). PMC - NIH. Retrieved from [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
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Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). MDPI. Retrieved from [Link]
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Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. Retrieved from [Link]
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Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
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Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved from [Link]
-
Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. (n.d.). RSC Mechanochemistry. Retrieved from [Link]
-
Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (n.d.). MDPI. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of Benzo[b]thiophene-4-carbonitrile
Abstract
This application note describes a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzo[b]thiophene-4-carbonitrile. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring process control and final product quality. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent separation and peak symmetry. Detection is performed using a UV detector, leveraging the strong chromophore of the analyte. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a validated framework for reliable analysis.
Introduction
Benzo[b]thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. This compound (CAS No: 17347-34-1, Molecular Formula: C₉H₅NS) is a crucial building block for the synthesis of various biologically active molecules.[1] The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately non-polar aromatic compounds like this compound.[3][4] This method provides a straightforward and efficient means to separate the analyte from potential impurities and quantify it with high precision.
Chromatographic Principle
This method is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar (a mixture of acetonitrile and water). This compound, being a relatively non-polar aromatic molecule, partitions between the mobile and stationary phases.[4] Its retention on the column is primarily driven by hydrophobic interactions with the C18 alkyl chains. The elution strength of the mobile phase is controlled by the proportion of the organic modifier (acetonitrile); a higher concentration of acetonitrile reduces the retention time.[4] The fused aromatic ring system of the molecule provides strong ultraviolet (UV) absorbance, allowing for sensitive detection.[5] A UV wavelength of 254 nm is commonly effective for aromatic compounds and is selected for this analysis.[6]
Materials and Reagents
| Item | Specification |
| Instrumentation | HPLC system with isocratic pump, autosampler, column oven, and UV/Vis Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Data System | Chromatography Data Software (CDS) |
| Reference Standard | This compound (Purity ≥99%) |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q) |
| Glassware | Class A volumetric flasks, pipettes, HPLC vials with septa |
Detailed Methodology and Protocol
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
-
Rationale for Parameter Selection:
-
Column: A C18 column is the standard choice for reversed-phase separation of hydrophobic aromatic compounds, providing excellent retention and selectivity.[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides consistent elution and stable baseline. Acetonitrile is chosen for its strong elution properties and UV transparency. The 60:40 ratio is a starting point and can be optimized to achieve a target retention time of approximately 4-6 minutes.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
-
Detection: Aromatic compounds like benzothiophenes exhibit strong absorbance around 254 nm, offering high sensitivity.[6]
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well. This solution is used for system suitability and quantification.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with the mobile phase, and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Experimental Workflow
The overall process from preparation to analysis is illustrated below.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[8][9] This is achieved by performing a System Suitability Test (SST) as mandated by regulatory guidelines like the USP.[10][11][12] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.[10] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks.[8] |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area and Retention Time | Demonstrates the precision of the injector and pumping system over replicate injections.[10] |
If the SST results fall outside the acceptance criteria, the system must be investigated and the issue resolved before proceeding with sample analysis.[8]
Results and Discussion
A successful analysis will yield a sharp, symmetrical peak for this compound, well-resolved from any solvent front or impurity peaks. The expected retention time under the specified conditions is approximately 4-6 minutes.
Calculation: The concentration of this compound in the sample can be calculated using the external standard method with the following formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
The percentage purity or assay of the sample can then be determined based on the initial sample weight and dilution factors.
Method Validation (Guidance): While this note provides a robust method, for regulatory submissions, it must be fully validated according to ICH guidelines. This would involve formally assessing:
-
Specificity: Demonstrating that the peak for the analyte is free from interference from impurities or excipients.
-
Linearity: Analyzing a series of standards across a range (e.g., 50% to 150% of the target concentration) to confirm a linear relationship between concentration and peak area.
-
Accuracy: Assessing the agreement between the measured value and the true value, often through spike-recovery experiments.
-
Precision: Evaluating repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Robustness: Intentionally varying method parameters (e.g., mobile phase composition, flow rate, temperature) to assess the method's reliability.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, efficient, and robust solution for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes it easily transferable to any laboratory equipped with standard HPLC instrumentation. The inclusion of system suitability criteria ensures that the analytical system is performing adequately, guaranteeing the integrity and validity of the generated data. This method is highly suitable for routine quality control and research applications in the pharmaceutical industry.
References
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). MicroSolv.
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- System Suitability for USP Methods - USP's Future Expectations. (2014). gmp-compliance.org.
- Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (n.d.). SciSpace.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2014). ResearchGate.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). YouTube.
- This compound. (n.d.). LookChem.
- This compound CAS#: 17347-34-1. (n.d.). ChemicalBook.
- Benzo[b]thiophene-3-carbonitrile. (n.d.). PubChem, NIH.
- Benzo(b)thiophene-2-carbonitrile. (n.d.). PubChem, NIH.
- Benzo b thiophene-2-carbonitrile 97 55219-11-9. (n.d.). Sigma-Aldrich.
- Separation of Benzothiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound (C9H5NS). (n.d.). PubChemLite.
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- Benzo[b]thiophene. (n.d.). NIST WebBook.
- Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). (n.d.). ResearchGate.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (1995). Journal of Pharmaceutical and Biomedical Analysis.
- Separation of PAH Compounds using UV and Fluorescence Detection. (n.d.). HPLC.
- HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Ingenieria Analitica Sl.
- New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. (2014). ResearchGate.
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Application Notes: Benzo[b]thiophene-4-carbonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of Benzo[b]thiophene-4-carbonitrile (CAS No. 17347-34-1), a pivotal intermediate for pharmaceutical research and development. We detail a robust protocol for its synthesis via modern catalytic cyanation and present validated, step-by-step methodologies for its conversion into key pharmacophores: carboxylic acids, primary amines, and tetrazoles. The causality behind experimental choices, safety protocols, and troubleshooting is discussed to empower researchers in drug discovery and process chemistry.
Introduction: Strategic Value in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of bioactive compounds. Its structural resemblance to indole allows it to act as a bioisostere, while its unique electronic properties confer distinct pharmacological profiles. This core is embedded in numerous approved drugs, including the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole .[1] The broad spectrum of biological activities associated with this scaffold—spanning antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects—cements its importance in modern drug discovery.[2][3]
Within this class of compounds, this compound emerges as a particularly strategic intermediate. The nitrile moiety at the 4-position is not merely a placeholder; it is a versatile synthetic handle, readily transformable into a variety of critical functional groups. Its controlled conversion allows for the systematic elaboration of the benzo[b]thiophene core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the antipsychotic drug Brexpiprazole features a 1-(benzo[b]thiophen-4-yl)piperazine moiety, underscoring the industrial relevance of functionalization at the 4-position.[4][5] This guide provides the essential protocols to leverage the synthetic potential of this key intermediate.
Physicochemical & Spectral Data
Proper characterization is the cornerstone of chemical synthesis. A pure sample of this compound should conform to the following properties and exhibit characteristic spectral features.
| Property | Value |
| CAS Number | 17347-34-1 |
| Molecular Formula | C₉H₅NS |
| Molecular Weight | 159.21 g/mol |
| Appearance | Off-white to pale yellow solid |
Expected Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): Signals expected in the aromatic region ~δ 7.4-8.0 ppm. The protons on the thiophene ring (H2 and H3) and the benzene ring (H5, H6, H7) will show characteristic splitting patterns.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the nitrile carbon (~117 ppm), the quaternary carbon bearing the nitrile (~110-115 ppm), and multiple signals in the aromatic region (~120-145 ppm).
-
IR (ATR, cm⁻¹): A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2230 cm⁻¹.
Synthesis of this compound
While several routes to the benzo[b]thiophene core exist, a highly efficient and modular strategy for preparing the 4-carbonitrile derivative is the transition-metal-catalyzed cyanation of a readily available 4-halobenzo[b]thiophene precursor. Nickel-catalyzed methods are particularly attractive due to their cost-effectiveness and high functional group tolerance compared to traditional methods.[6][7]
Workflow: Catalytic Cyanation of an Aryl Halide
Caption: Catalytic conversion of 4-bromobenzo[b]thiophene to the target nitrile.
Protocol 3.1: Nickel-Catalyzed Cyanation
This protocol is adapted from established methods for the cyanation of aryl halides using non-toxic cyanide sources.[8][9]
Materials:
-
4-Bromobenzo[b]thiophene (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv)
-
NiCl₂·(1,10-phenanthroline) complex (10 mol%)
-
Zinc dust (3.0 equiv, as reductant)
-
Anhydrous Dioxane or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzo[b]thiophene (1.0 equiv), the cyanide source (Zn(CN)₂ or K₄[Fe(CN)₆]), NiCl₂·(1,10-phen) catalyst (10 mol%), and zinc dust (3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times. Add anhydrous solvent (e.g., Dioxane) via syringe (approx. 0.1 M concentration of the starting material).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Causality and Trustworthiness:
-
Why Nickel Catalyst? Nickel is a cost-effective transition metal that can catalytically cycle between Ni(0) and Ni(II) states, enabling the oxidative addition into the aryl-bromide bond and subsequent reductive elimination to form the C-CN bond. The 1,10-phenanthroline ligand stabilizes the nickel center and enhances its catalytic activity.[8]
-
Why a Reductant? Zinc dust is required to reduce the Ni(II) precatalyst to the active Ni(0) species in situ.
-
Why Non-toxic Cyanide Source? Using Zn(CN)₂ or K₄[Fe(CN)₆] is significantly safer than using NaCN or KCN, as they are stable solids that release cyanide ions slowly into the reaction medium, minimizing exposure risk.[9]
-
Self-Validation: The success of the synthesis must be confirmed by comparing the ¹H NMR, ¹³C NMR, and IR spectra of the purified product against expected values, and by obtaining a sharp melting point.
Key Transformations for Pharmaceutical Scaffolds
The synthetic utility of this compound lies in the diverse transformations of its nitrile group. Below are protocols for three fundamental conversions.
Hydrolysis to Benzo[b]thiophene-4-carboxylic Acid
The carboxylic acid functional group is a cornerstone of drug design, acting as a hydrogen bond donor/acceptor and a handle for forming amides and esters. Novel benzo[b]thiophene-4-carboxamides have shown promising antiproliferative activity.[10]
Caption: Two-stage hydrolysis of the nitrile to the carboxylic acid.
Protocol 4.1.1: Base-Catalyzed Hydrolysis
-
In a round-bottom flask, suspend this compound (1.0 equiv) in a 10-20% aqueous solution of sodium hydroxide (NaOH) (5-10 equiv).
-
Heat the mixture to reflux (100-110 °C) with vigorous stirring for 4-12 hours. Monitor the reaction for the disappearance of the starting material (TLC) and the cessation of ammonia evolution (a byproduct).[11]
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with cold 6 M hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if necessary.[12][13]
Reduction to 4-(Aminomethyl)benzo[b]thiophene
Primary amines are essential building blocks in pharmaceuticals, often incorporated to introduce basicity for improved solubility or to form key amide or sulfonamide linkages.
Caption: Catalytic [2+3] cycloaddition to form a tetrazole ring.
Protocol 4.3.1: Zinc-Catalyzed Cycloaddition
-
To a flask, add this compound (1.0 equiv), sodium azide (NaN₃) (1.5 equiv), and zinc chloride (ZnCl₂) (1.0 equiv).
-
Causality: The Lewis acidic zinc salt coordinates to the nitrogen of the nitrile, activating it towards nucleophilic attack by the azide anion, thereby catalyzing the [2+3] cycloaddition which is otherwise very slow. [14][15]2. Add N,N-Dimethylformamide (DMF) as the solvent and heat the mixture to 120-130 °C for 12-24 hours.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and acidify with 2 M HCl to pH ~2. This protonates the tetrazole and dissolves the zinc salts.
-
Isolation: The product often precipitates upon acidification. If not, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the desired tetrazole. [16][17]
Summary of Transformations & Troubleshooting
| Transformation | Key Reagents | Typical Conditions | Common Issues & Solutions |
| Hydrolysis | aq. NaOH or H₂SO₄ | Reflux, 4-12 h | Incomplete reaction: Extend reflux time or increase reagent concentration. Product doesn't precipitate: Ensure pH is low enough (~2); extract with organic solvent if necessary. |
| Reduction | LiAlH₄, Anhydrous THF | 0 °C to Reflux, 2-6 h | Low yield: Ensure strictly anhydrous conditions. Difficult work-up: Follow the Fieser quenching protocol precisely to get a filterable precipitate. |
| Tetrazole Formation | NaN₃, ZnCl₂ (or NH₄Cl), DMF | 120-130 °C, 12-24 h | Reaction stalls: Ensure reagents are dry. Consider alternative catalysts or higher temperatures. Purification difficulty: Acidic work-up is crucial to separate the product from zinc salts. |
Safety Precautions
-
Cyanide Sources: Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are toxic. Avoid inhalation of dust and contact with skin. Never mix with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All manipulations should be done in a well-ventilated fume hood.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with metals and strong acids.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under a strict inert atmosphere and use anhydrous solvents. The quenching procedure must be performed slowly and with extreme caution behind a blast shield.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
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-
Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. Available at: [Link]
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Reduction of nitriles to primary amines. Chemguide. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
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-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
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Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of brexpiprazole and intermediates thereof. Google Patents.
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. Available at: [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]
-
The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof. WIPO Patentscope. Available at: [Link]
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Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. European Journal of Medicinal Chemistry. Available at: [Link]
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Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]
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Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules. Available at: [Link]
-
Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science. Available at: [Link]
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-
Carboxylic acids from nitriles - EASY!. YouTube. Available at: [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. Available at: [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. Available at: [Link]
-
Benzothiophene. Wikipedia. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
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Catalytic Reduction of Nitriles. Thieme. Available at: [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzo[b]thiophene-4-carbonitrile Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress. Infections caused by multidrug-resistant (MDR) pathogens are becoming increasingly difficult to treat, leading to elevated morbidity, mortality, and healthcare expenditures. In response, the scientific community is urgently exploring novel chemical scaffolds with the potential to circumvent existing resistance mechanisms. Among these, benzo[b]thiophene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific subclass: Benzo[b]thiophene-4-carbonitrile derivatives . While the broader benzo[b]thiophene family has been the subject of numerous studies, derivatives bearing a carbonitrile moiety at the 4-position of the benzene ring represent a less explored, yet potentially fruitful, area of investigation. The electron-withdrawing nature of the nitrile group at this position can significantly influence the electronic properties of the entire fused ring system, potentially leading to novel interactions with microbial targets.
These application notes are designed to be a practical, in-depth resource, moving beyond simple procedural lists to explain the scientific rationale behind the experimental design. We will delve into the causality of methodological choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Hypothesized Mechanism of Action: Targeting Essential Bacterial Processes
While direct mechanistic studies on this compound derivatives are limited, evidence from structurally related thiophene-containing compounds points towards two primary bacterial targets: DNA gyrase and dihydrofolate reductase (DHFR) .
-
DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[4][5] Fluoroquinolone antibiotics, a cornerstone of antibacterial therapy, function by stabilizing the DNA-gyrase cleavage complex.[4] Notably, a class of antibacterial thiophenes has been identified that also targets DNA gyrase, but through a distinct allosteric mechanism, binding to a pocket remote from the DNA.[4][5] This suggests that benzo[b]thiophene derivatives may also function as DNA gyrase inhibitors, potentially with activity against fluoroquinolone-resistant strains.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is vital for the production of nucleotides and certain amino acids.[6] Inhibition of DHFR leads to the depletion of these essential precursors, ultimately halting bacterial growth. Several heterocyclic compounds, including those containing thiophene moieties, have been designed and shown to be effective DHFR inhibitors.[6] It is therefore plausible that this compound derivatives could exert their antimicrobial effect by targeting this well-established enzymatic pathway.
The following diagram illustrates the proposed inhibitory action of this compound derivatives on these two key bacterial pathways.
Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.
Experimental Protocols: A Step-by-Step Guide to Antimicrobial Evaluation
The following protocols are foundational for determining the antimicrobial efficacy of novel compounds. They are based on standardized methods to ensure reproducibility and comparability of results.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a "gold standard" for quantitatively assessing antimicrobial activity and is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials and Reagents:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the this compound derivative in sterile DMSO to a high concentration (e.g., 10 mg/mL). This serves as the stock solution. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well in the dilution series.
-
This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.
-
Growth Control: A well containing only broth and the microbial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a serial dilution of a standard antibiotic.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the microbial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.
-
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for initial screening of a large number of compounds.
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tips (to create wells)
-
Test compounds and controls as in Protocol 1
-
Incubator
Procedure:
-
Preparation of Microbial Lawn:
-
Dip a sterile swab into the standardized microbial inoculum (0.5 McFarland).
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Creation of Wells:
-
Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.
-
-
Application of Compounds:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent, e.g., DMSO) in separate wells on the same plate.
-
-
Incubation:
-
Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Data Presentation and Interpretation
For a clear comparison of the antimicrobial efficacy of different this compound derivatives, it is crucial to present the data in a structured format. The following table provides a template for summarizing MIC values.
| Compound ID | R1-Substituent | R2-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BT-CN-01 | H | H | 32 | 64 | >64 |
| BT-CN-02 | Cl | H | 16 | 32 | 64 |
| BT-CN-03 | OCH3 | H | 64 | >64 | >64 |
| Ciprofloxacin | - | - | 1 | 0.25 | NA |
| Fluconazole | - | - | NA | NA | 8 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should populate a similar table with their own experimental findings. |
References
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Al-Omary, F. A., et al. (2013). Synthesis and anticancer activity of some new 2-heteroarylthio-6-substituted-quinazolin-4-one analogues. European Journal of Medicinal Chemistry, 64, 236-247. Available at: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
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Bavishi, A., et al. (2025). Coumarin hybrids: dual-target candidates for future antimicrobial and antitubercular therapies. Future Medicinal Chemistry. Available at: [Link]
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Bibi, S., et al. (2021). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Available at: [Link]
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Chavda, P., et al. (2025). Novel heterocyclic hybrids of Thiophene clubbed 1,3,4-oxadiazoles targeting dihydrofolate reductase (DHFR): An in silico approach, molecular docking, ADMET studies, MM-GBSA assay and MD simulations. Biophysical Chemistry, 310, 107553. Available at: [Link]
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Chan, P. F., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4492-E4500. Available at: [Link]
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John Innes Centre. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Available at: [Link]
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Masih, J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(25), 7789. Available at: [Link]
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Molina-Panadero, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. Available at: [Link]
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Naganagowda, G., Thamyongkit, P., & Petsom, A. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1048. Available at: [Link]
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Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Available at: [Link]
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Patel, K., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1185-1194. Available at: [Link]
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Reddy, T. S., et al. (2014). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Archiv der Pharmazie, 347(1), 47-56. Available at: [Link]
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ResearchGate. (2021). Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. Available at: [Link]
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Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (2008). Synthesis and antimicrobial studies of substituted benzo(b)thiophene and their derivatives. International Journal of Chemical Sciences, 6(4), 2008-2015. Available at: [Link]
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Yilmaz, I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. Available at: [Link]
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Zhang, M., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Chemistry Central Journal, 13(1), 49. Available at: [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. Available at: [Link]
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Sehrawat, A., et al. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 28(20), 3927-3963. Available at: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Properties of Benzo[b]thiophene-4-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Emergence of Benzo[b]thiophene Scaffolds in Oncology
The benzo[b]thiophene core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its structural similarity to endogenous molecules allows it to interact with various biological targets, making it a versatile scaffold for drug design.[1] In the realm of oncology, benzo[b]thiophene derivatives have demonstrated a broad spectrum of anticancer activities, including anti-proliferative, anti-inflammatory, and anti-microbial effects.[1][2] Notably, the benzo[b]thiophene derivative raloxifene is a selective estrogen receptor modulator (SERM) used to reduce the risk of breast cancer in postmenopausal women.[3] This precedent underscores the therapeutic potential of this chemical class.
This application note focuses specifically on Benzo[b]thiophene-4-carbonitrile analogs, a subset of this family that has shown promise as potent anticancer agents. We will delve into their mechanisms of action, provide detailed protocols for their evaluation, and offer insights into the interpretation of results, thereby equipping researchers with the necessary tools to explore the therapeutic potential of these compounds.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
This compound analogs exert their anticancer effects through various mechanisms, primarily by disrupting key cellular processes essential for tumor growth and survival. The nitrile substituent at the 4-position, combined with other modifications on the benzo[b]thiophene ring, can be tailored to target specific molecular pathways.
Disruption of Microtubule Dynamics: A Mitotic Catastrophe
A primary and well-documented mechanism of action for many benzo[b]thiophene analogs is the inhibition of tubulin polymerization.[4][5][6][7][8] Similar to established anticancer agents like combretastatin A-4, these compounds bind to tubulin, preventing the formation of microtubules.[4] This disruption of the microtubule network has profound consequences for cancer cells:
-
Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting tubulin polymerization, benzo[b]thiophene analogs prevent the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[8][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cellular failsafe mechanism known as apoptosis, or programmed cell death.[8][9] This is a critical endpoint for any effective anticancer agent. Some benzo[b]thiophene analogs have been shown to induce apoptosis through a caspase-3 dependent pathway.[3]
A significant advantage of some of these analogs is their ability to overcome multidrug resistance (MDR), a common challenge in cancer chemotherapy.[4][10][11][12] They have been shown to be poor substrates for P-glycoprotein (P-gp), a key efflux pump responsible for MDR.[4][10][11][12]
Figure 1: Mechanism of action of this compound analogs as tubulin polymerization inhibitors.
Inhibition of Key Signaling Kinases
Beyond their effects on microtubules, certain benzo[b]thiophene derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.
-
Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Novel benzo[b]thiophene-3-carboxamide derivatives have been shown to inhibit Aurora kinases A and B in the nanomolar range, leading to cytokinesis failure and apoptosis.[13]
-
Multi-Kinase Inhibition: Some 5-hydroxybenzothiophene derivatives have demonstrated the ability to inhibit multiple kinases simultaneously, including Clk1/4, DRAK1, and Dyrk1A/B.[9] This multi-targeted approach can be particularly effective in overcoming the development of resistance that can occur with single-target agents.[9]
Figure 2: Benzo[b]thiophene analogs as inhibitors of key signaling kinases in cancer.
Targeting the RhoA/ROCK Pathway
The Rho family of GTPases, including RhoA, are key regulators of the actin cytoskeleton and are implicated in cancer cell migration, invasion, and metastasis.[14] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway.[14][15] One such compound, b19, was shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promote their apoptosis.[14][15]
Experimental Protocols: A Step-by-Step Guide to Evaluation
The initial evaluation of novel anticancer agents typically begins with in vitro cell-based assays, which are cost-effective and allow for the screening of a large number of compounds.[16][17][18] Promising candidates are then advanced to more complex in vivo models.[16][17][19][20]
Workflow for Evaluating Anticancer Properties
Figure 3: A typical workflow for the evaluation of novel anticancer compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound analogs on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[21]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Self-Validation and Causality:
-
Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) to validate the assay's sensitivity.
-
Blank Wells: Wells with media and MTT but no cells serve to subtract background absorbance.
-
Vehicle Control: This is crucial to ensure that the solvent (DMSO) at the used concentration does not affect cell viability.
-
Cell Density: The initial cell seeding density is critical; too few cells may lead to a weak signal, while too many can result in nutrient depletion and contact inhibition, affecting the results.[22]
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Purpose: To quantify the number of apoptotic and necrotic cells after treatment with this compound analogs.[23][24]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[23]
Materials:
-
Cancer cell lines
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the this compound analogs at their IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative and PI-positive cells are necrotic.
-
Self-Validation and Causality:
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and gates on the flow cytometer.
-
Time Course: Apoptosis is a dynamic process. Performing the assay at different time points after treatment can provide a more complete picture of the apoptotic response.[24]
-
Caspase Activation: To confirm that the observed cell death is indeed apoptosis, further assays such as measuring caspase-3/7 activity can be performed.[25]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Purpose: To determine the effect of this compound analogs on cell cycle progression.[26][27]
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.[26]
Materials:
-
Cancer cell lines
-
This compound analogs
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA, which would interfere with the DNA content analysis.[26]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Self-Validation and Causality:
-
Untreated Control: An untreated cell population provides the baseline cell cycle distribution.
-
RNase Treatment: A control without RNase A can be included to demonstrate its necessity for accurate DNA content measurement.[26]
-
Cell Cycle Synchronization: For more detailed studies, cells can be synchronized at a specific phase of the cell cycle before treatment to better understand the compound's effect on a particular phase transition.
Data Presentation: Summarizing Quantitative Results
Clear and concise presentation of data is crucial for interpreting the results of anticancer drug screening.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| Analog 1 | MCF-7 (Breast) | 5.2 ± 0.4 |
| Analog 1 | HeLa (Cervical) | 7.8 ± 0.9 |
| Analog 1 | A549 (Lung) | 10.1 ± 1.2 |
| Analog 2 | MCF-7 (Breast) | 0.8 ± 0.1 |
| Analog 2 | HeLa (Cervical) | 1.2 ± 0.2 |
| Analog 2 | A549 (Lung) | 2.5 ± 0.3 |
| Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.05 |
Table 2: Effect of Analog 2 (at IC50) on Apoptosis and Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.8 |
| Analog 2 | 25.6 ± 1.8 | 15.3 ± 1.2 | 10.2 ± 0.9 | 5.8 ± 0.7 | 84.0 ± 3.5 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of these compounds. By understanding their mechanisms of action and systematically assessing their effects on cancer cells, researchers can identify lead candidates for further preclinical and clinical development. Future studies should focus on in vivo efficacy and toxicity in animal models, as well as detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of these promising anticancer agents.
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Chapman, J. M., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]
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Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2338274. [Link]
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Palyi, I. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 16(34), 4461-4479. [Link]
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El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]
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Chapman, J. M., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]
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Chapman, J. M., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]
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Chapman, J. M., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]
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Tustanoff, E. R., & Hamosh, M. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. In Vitro Cellular & Developmental Biology-Animal, 34(9), 713-719. [Link]
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Radi, M., et al. (2015). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Journal of Medicinal Chemistry, 58(2), 853-864. [Link]
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Carballo, R., et al. (2012). Synthesis and Characterization of New Organometallic Benzo[b]thiophene Derivatives with Potential Antitumor Properties. Organometallics, 31(15), 5484-5495. [Link]
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Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 196. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
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Romagnoli, R., et al. (2014). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4849-4859. [Link]
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Adan, A., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Pharmacological Reports, 68(6), 1253-1262. [Link]
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Damia, G., & D'Incalci, M. (2009). In vivo screening models of anticancer drugs. In Anticancer Drug Development (pp. 129-142). Humana Press. [Link]
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
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Warwick BioSoc. (2023, March 2). Aurora kinase function in mitosis: a relationship under tension [Video]. YouTube. [Link]
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Sutter, A. P., et al. (2003). Specific ligands of the peripheral benzodiazepine receptor induce apoptosis and cell cycle arrest in human colorectal cancer cells. British Journal of Cancer, 89(3), 546-553. [Link]
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Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 53(15), 5589-5599. [Link]
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Morana, O., & Wood, C. (Eds.). (2015). Apoptosis and cancer: Methods and protocols (2nd ed.). Humana Press. [Link]
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Anjana, R., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-6. [Link]
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Bártová, E., & Stixová, L. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3538. [Link]
-
Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2338274. [Link]
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Chauhan, J., et al. (2010). Synthesis of novel benzo[ b ]furans and benzo[ b ]thiophenes: Analogs of combretastatin and resveratrol. Heterocyclic Communications, 16(4-6), 241-244. [Link]
-
Sutter, A. P., et al. (2003). Specific ligands of the peripheral benzodiazepine receptor induce apoptosis and cell cycle arrest in human colorectal cancer cells. British Journal of Cancer, 89(3), 546-553. [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]
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Application Notes and Protocols: The Emerging Role of Benzo[b]thiophene-4-carbonitrile in Modern Medicinal Chemistry
Introduction: The Benzo[b]thiophene Scaffold as a Privileged Structure in Drug Discovery
The benzo[b]thiophene motif is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring, offers a unique combination of aromaticity, lipophilicity, and hydrogen bonding capabilities. The electron-rich sulfur atom within the thiophene ring plays a crucial role in the biological activity of these compounds, often engaging in key interactions with biological targets.[1] The versatility of the benzo[b]thiophene scaffold has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2]
Within this important class of compounds, strategic substitution on the benzo[b]thiophene core allows for the fine-tuning of physicochemical properties and biological activity. The introduction of a carbonitrile group at the 4-position, yielding Benzo[b]thiophene-4-carbonitrile, presents a particularly interesting starting point for the design of novel therapeutics. The nitrile group is a versatile functional group in medicinal chemistry; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a synthetic handle for further chemical modifications. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound and its derivatives in medicinal chemistry, with a focus on its emerging role in the development of antiproliferative agents.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available 2-bromo-6-fluorobenzaldehyde. The first step involves the construction of the benzo[b]thiophene ring system to yield 4-bromobenzo[b]thiophene, which is then subjected to a cyanation reaction to introduce the nitrile group at the 4-position.
Protocol 1: Synthesis of 4-bromobenzo[b]thiophene
This protocol is adapted from a patented procedure and involves a multi-step, one-pot reaction followed by purification.[3]
Reaction Scheme:
Materials:
-
2-bromo-6-fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Chloromethylmercaptan
-
Acetone
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Toluene
-
Triphenylphosphine
-
Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Petroleum ether
-
Water
Procedure:
-
Step 1: Synthesis of 2-(chloromethylthio)-6-bromobenzaldehyde
-
To a 250 mL reaction flask, add 150 mL of acetone, 25 g (0.18 mol) of potassium carbonate, and 20 g (0.10 mol) of 2-bromo-6-fluorobenzaldehyde.
-
Stir the mixture and heat to 30-35 °C.
-
At this temperature, slowly add 8.1 g (0.10 mol) of chloromethylmercaptan dropwise.
-
Maintain the reaction temperature for 4 hours after the addition is complete.
-
Remove the majority of the acetone under reduced pressure.
-
Add 200 mL of water to the residue and extract with 100 mL of ethyl acetate.
-
Combine the organic layers and dry over 10 g of magnesium sulfate.
-
Filter the mixture and concentrate the mother liquor to dryness to obtain the oily product (yield ~93%).
-
-
Step 2: Synthesis of the Quaternary Phosphonium Salt
-
To the 24.2 g (0.092 mol) of the oily product from Step 1, add 100 mL of toluene.
-
With stirring, add 25 g (0.095 mol) of triphenylphosphine.
-
Heat the mixture to reflux at 110 °C for 4 hours.
-
Cool the reaction to room temperature and filter to obtain the quaternary phosphonium salt (yield ~91%).
-
-
Step 3: Intramolecular Wittig Reaction to form 4-bromobenzo[b]thiophene
-
In a separate flask, prepare a suspension of sodium hydride in THF.
-
Slowly add a solution of the quaternary phosphonium salt in THF to the sodium hydride suspension at 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by the dropwise addition of water.
-
Evaporate the THF and add water to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by high vacuum distillation (90-110 °C) followed by recrystallization from petroleum ether to obtain pure 4-bromobenzo[b]thiophene.[3]
-
Protocol 2: Palladium-Catalyzed Cyanation of 4-bromobenzo[b]thiophene
This protocol is a general method for the palladium-catalyzed cyanation of aryl bromides and can be adapted for the synthesis of this compound.[2][4]
Reaction Scheme:
Materials:
-
4-bromobenzo[b]thiophene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzo[b]thiophene (1 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 5 mL of anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and dppf is a robust catalytic system for cross-coupling reactions, including cyanations. The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2]
-
Zinc Cyanide: Zn(CN)₂ is a commonly used and relatively safe source of cyanide for these reactions. It is less toxic than alkali metal cyanides and its low solubility in organic solvents helps to prevent catalyst poisoning by maintaining a low concentration of free cyanide ions.[2]
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is important to prevent the deactivation of the palladium catalyst and the hydrolysis of zinc cyanide.
Medicinal Chemistry Applications: A Scaffold for Antiproliferative Agents
The true value of this compound in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The nitrile group can be readily hydrolyzed to a carboxamide, which can then be further derivatized to explore structure-activity relationships (SAR).
Application in Cancer Research: Synthesis of Benzo[b]thiophene-4-carboxamide Derivatives
A recent study highlighted the potential of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides as potent antiproliferative agents.[4] The synthesis of these compounds starts from a derivative of this compound.
Workflow for the Development of Benzo[b]thiophene-4-carboxamide-based Anticancer Agents:
Caption: A general workflow for the development of antiproliferative agents from this compound.
Protocol 3: Hydrolysis of this compound to Benzo[b]thiophene-4-carboxamide
Reaction Scheme:
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 mmol) in DMSO (5 mL).
-
Add potassium carbonate (2 mmol) to the solution.
-
Slowly add 30% hydrogen peroxide (3 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzo[b]thiophene-4-carboxamide.
Antiproliferative Activity of Benzo[b]thiophene-4-carboxamide Derivatives
The study by Pawar et al. (2020) demonstrated that a series of novel substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides exhibited moderate to good anticancer activity against a panel of human cancer cell lines.[4] The IC₅₀ values for some of the most active compounds are summarized in the table below.
| Compound | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Du-145 (Prostate) IC₅₀ (µM) |
| 18 | 2.52 | 2.12 | 1.81 | 2.15 |
| 19 | 2.45 | 2.01 | 1.95 | 2.05 |
| 21 | 2.33 | 2.25 | 2.01 | 2.11 |
| 25 | 2.15 | 2.35 | 2.21 | 2.42 |
| 30 | 2.01 | 2.11 | 2.15 | 2.33 |
| 31 | 1.95 | 2.05 | 2.35 | 2.25 |
| 33 | 1.81 | 1.95 | 2.45 | 2.01 |
Data extracted from Pawar, C. G., et al. (2020).[4]
These results highlight the potential of the Benzo[b]thiophene-4-carboxamide scaffold for the development of novel anticancer agents. The variations in the substituents on the sulfonamide and amide moieties provide a clear avenue for further SAR studies and lead optimization.
Future Perspectives and Conclusion
This compound is an emerging building block in medicinal chemistry with significant potential, particularly in the field of oncology. Its straightforward synthesis from readily available starting materials and the versatility of the nitrile group make it an attractive scaffold for the generation of diverse chemical libraries. The demonstrated antiproliferative activity of its derivatives underscores the importance of further exploring the chemical space around this core structure.
Future research directions could include:
-
Expansion of the SAR: Synthesizing and screening a broader range of derivatives to identify key structural features that enhance potency and selectivity.
-
Mechanism of Action Studies: Investigating the underlying biological mechanisms by which these compounds exert their antiproliferative effects.
-
Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with the benzo[b]thiophene scaffold, derivatives of this compound could be screened for other therapeutic applications, such as anti-inflammatory or antimicrobial agents.
References
- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents. (n.d.).
- Pawar, C. G., Pansare, D. N., & Shinde, D. B. (2020). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Anti-proliferative Activity Study. Letters in Drug Design & Discovery, 17(5).
-
Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., Patil, S. A., & Nagaraja, B. M. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1002–1033. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
Sources
- 1. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophene-4-carbonitrile
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your workflow.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section provides direct answers to specific problems you may encounter during the synthesis of this compound.
Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?
Low yields in multistep organic syntheses can be frustrating. The issue can usually be traced back to one of several key areas: incomplete reaction, formation of side products, degradation of materials, or losses during workup and purification.
Systematic Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in your starting materials can act as catalysts for unwanted side reactions or inhibit the desired transformation. Ensure all reagents are of high purity and solvents are anhydrous, as moisture can quench sensitive intermediates.[1]
-
Optimize Reaction Conditions:
-
Temperature: Many cyclization reactions are sensitive to temperature. Running the reaction at a lower temperature can sometimes increase selectivity and reduce byproduct formation by favoring the thermodynamically more stable product.[1] Conversely, if the reaction is stalling, a modest increase in temperature may be necessary to overcome the activation energy.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions stopped too early will be incomplete, while excessively long reaction times can lead to product degradation or the formation of tars.
-
-
Re-evaluate Your Reagents:
-
Base/Catalyst: The choice and stoichiometry of the base or catalyst are critical. For instance, in palladium-catalyzed reactions, an incorrect ligand-to-metal ratio can lead to the formation of palladium black, a sign of catalyst decomposition and loss of activity.[2]
-
Solvent: The polarity of the solvent can significantly affect reaction rates and the solubility of intermediates. Ensure your chosen solvent is appropriate for the specific reaction mechanism.
-
Troubleshooting Summary Table:
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient reaction time or temperature. | Monitor reaction by TLC/LC-MS to determine optimal time. Cautiously increase temperature in small increments. |
| Deactivated catalyst or impure reagents. | Use fresh, high-purity reagents and catalysts. Ensure solvents are anhydrous.[1] | |
| Multiple Spots on TLC | Formation of side products (e.g., isomers, homocoupled products). | Adjust reaction temperature.[1] Optimize ligand/catalyst choice. Consider a different synthetic route with higher regioselectivity. |
| Product Loss | Inefficient extraction or purification. | Perform extractions with the appropriate solvent and pH. Optimize column chromatography conditions (see purification guide below). |
| Dark/Tarry Reaction | Product or reagent degradation at high temperatures. | Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] |
Q2: I'm struggling with the formation of isomeric impurities. How can I improve the regioselectivity for the 4-cyano isomer?
Regioselectivity is a common challenge in the synthesis of substituted benzothiophenes. The electronic nature and position of substituents on the benzene ring precursor dictate the site of cyclization.
Strategies to Enhance Regioselectivity:
-
Choice of Synthetic Route: Some synthetic strategies offer inherently better regiocontrol. For this compound, a route starting from a pre-functionalized benzene ring, such as 2-bromo-3-cyanotoluene or a related compound, is often preferred over electrophilic substitution on a pre-formed benzothiophene ring.
-
Directed Ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity.[1] While not directly applicable to the nitrile group, if your synthesis involves an intermediate with a suitable directing metalation group (DMG), you can achieve selective functionalization at the desired position.
-
Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the steric and electronic properties of the ligands can significantly influence the regiochemical outcome. Screening a variety of ligands is often a worthwhile endeavor.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions related to the synthesis of this compound.
Q1: What are the most viable synthetic routes for preparing this compound?
While numerous methods exist for synthesizing the benzothiophene core, constructing the 4-carbonitrile isomer requires careful planning.[4][5][6] A common and effective strategy involves the cyclization of a suitably substituted benzene precursor.
A Plausible Synthetic Pathway:
A logical approach starts with a commercially available or readily synthesized ortho-substituted benzene. For example, a reaction sequence beginning with 2-fluoro-3-methylbenzonitrile could be envisioned.
Caption: A potential synthetic workflow for this compound.
This generalized pathway highlights a common strategy: building the necessary functionalities onto the benzene ring before executing the thiophene ring closure. Transition metal-catalyzed methods, such as copper-catalyzed intramolecular S-arylation, are also powerful for forming the benzothiophene core.[7]
Q2: How do I effectively purify the final this compound product?
Proper purification is essential to obtain a high-purity product suitable for downstream applications. The two primary methods are column chromatography and recrystallization.[8]
Step-by-Step Guide to Column Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel (230–400 mesh) using a slurry of your initial, non-polar eluent (e.g., 100% hexane).[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the column.[8]
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding small amounts of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol:
If your product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Alcohols like isopropanol or ethanol, or mixtures with water, are often good choices for benzothiophenes.[9]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.[8]
-
Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8][9]
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to problem-solving is crucial. The following diagram outlines a logical workflow to diagnose and resolve the issue.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (2024). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Retrieved from [Link]
-
OMICS International. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Organic Chemistry: Current Research. Retrieved from [Link]
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Royal Society of Chemistry. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Arkivoc. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]
- Google Patents. (n.d.). EP0267467A1 - Process for the preparation of thiophene compounds.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. This compound | 17347-34-1 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzo[b]thiophene-4-carbonitrile
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and overcome common challenges.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, with its derivatives showing a wide range of biological activities. However, its synthesis can be challenging, often accompanied by side reactions that can complicate purification and reduce yields. This guide focuses on a common and practical synthetic route: the reaction of 2-chlorobenzonitrile with a thioglycolate equivalent, followed by intramolecular cyclization. We will explore the nuances of this pathway, providing insights into potential pitfalls and strategies for success.
Troubleshooting Guide: Navigating Common Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a low yield or no formation of this compound. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield is a common frustration in organic synthesis. For this specific reaction, several factors could be at play.
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Nucleophilic Aromatic Substitution (SNAr) | The initial reaction between 2-chlorobenzonitrile and methyl thioglycolate is an SNAr reaction. The aromatic ring of 2-chlorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing cyano group. However, the reaction may still be slow or incomplete. | 1. Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the methyl thioglycolate, forming the thiolate nucleophile. Potassium carbonate (K2CO3) is a common choice. If the reaction is sluggish, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Be cautious with stronger bases as they can promote side reactions. 2. Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it solvates the cation of the base and leaves the anion more nucleophilic. Ensure the solvent is anhydrous, as water can hydrolyze the thioglycolate ester.[1] 3. Temperature: Increasing the reaction temperature can significantly enhance the rate of SNAr. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures. |
| Failed or Incomplete Cyclization | The second step is the intramolecular cyclization of the intermediate, 2-(cyanomethylthio)benzonitrile, to form the thiophene ring. This is typically a base-mediated condensation. | 1. Base for Cyclization: A strong base is required to deprotonate the α-carbon to the nitrile, initiating the cyclization. If the same base from the first step (e.g., K2CO3) is not effective, a stronger base like sodium ethoxide or sodium hydride can be added in the second step. 2. Reaction Conditions: This cyclization often requires heating. Refluxing in a suitable solvent like ethanol or DMF is common. |
| Decomposition of Starting Materials or Product | Benzo[b]thiophene derivatives can be sensitive to harsh reaction conditions. | 1. Temperature Control: Avoid excessive heating. Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent product degradation. 2. Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods. |
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
Question: My reaction mixture has turned dark brown and is difficult to work up. What causes this and what can I do?
Answer: The formation of dark, tarry substances is often a sign of polymerization or decomposition.
Probable Causes & Solutions
-
Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, leading to a decrease in the yield of the desired product and the formation of intractable tars.
-
Solution: Carefully control the reaction temperature. A systematic optimization of the temperature may be necessary to find a balance between a reasonable reaction rate and minimizing polymerization.
-
-
Formation of Polysulfides: In the presence of base and sulfur-containing compounds, complex polysulfides can form, contributing to the dark color and complicating purification.
-
Solution: Ensure the stoichiometry of your reagents is accurate. Using a slight excess of the thioglycolate can sometimes be beneficial, but a large excess should be avoided.
-
-
Decomposition: As mentioned earlier, high temperatures can lead to the decomposition of the starting materials or the desired product.
-
Solution: Monitor the reaction by TLC. Once the product is formed, proceed with the workup without unnecessary delay.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I have obtained a crude product, but I am struggling to purify it. What are the recommended methods?
Answer: Purification of polar heterocyclic compounds like this compound can be challenging due to their physical properties.
Probable Causes & Solutions
| Problem | Recommended Purification Technique & Tips |
| Presence of Polar Impurities | Column Chromatography: This is the most common and effective method. - Stationary Phase: Silica gel is typically used. - Eluent System: Due to the polar nature of the nitrile group, a solvent system with moderate polarity is usually required. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting point could be 9:1 hexane:ethyl acetate, with the polarity gradually increased. Monitor the separation using TLC to find the optimal eluent composition. |
| Product is a Solid with Persistent Impurities | Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining very pure crystalline material. - Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. A trial-and-error approach with small amounts of the crude product is often necessary. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures with an anti-solvent like water or hexane. |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure. - Solution: Try dissolving the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding a non-polar anti-solvent (e.g., hexane) dropwise until turbidity is observed. Seeding with a small crystal of the pure compound, if available, can also help induce crystallization. Slow cooling is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound from 2-chlorobenzonitrile and methyl thioglycolate?
A1: The synthesis proceeds in two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): The thiolate anion, generated by the deprotonation of methyl thioglycolate with a base, acts as a nucleophile and attacks the carbon atom bearing the chlorine in 2-chlorobenzonitrile. The electron-withdrawing cyano group ortho to the chlorine activates the ring for this attack and stabilizes the intermediate Meisenheimer complex.[2][3] The leaving group (chloride) is then expelled to form the intermediate, methyl 2-((2-cyanophenyl)thio)acetate.
-
Intramolecular Cyclization (Dieckmann-type Condensation): In the presence of a strong base, the α-carbon of the ester in the intermediate is deprotonated to form an enolate. This enolate then attacks the carbon of the cyano group in an intramolecular fashion. Subsequent tautomerization and elimination of methanol lead to the formation of the aromatic benzo[b]thiophene ring.
Q2: Are there any major side products I should be aware of?
A2: Yes, several side reactions can occur:
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially under basic conditions and at elevated temperatures, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid. This will result in the formation of benzo[b]thiophene-4-carboxamide or benzo[b]thiophene-4-carboxylic acid as byproducts.
-
Dimerization/Polymerization: As mentioned in the troubleshooting guide, side reactions leading to dimers or polymers can occur, especially at higher temperatures.
-
Formation of Thioxanthone Derivatives: In some cases, reaction of 2-chlorobenzonitrile with a thiophenol derivative can lead to the formation of a 2-(phenylthio)benzonitrile intermediate, which upon hydrolysis and cyclization can yield a thioxanthone.[4] While less likely with thioglycolate, it's a potential side pathway to be aware of with related sulfur nucleophiles.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting materials, intermediate, and the final product. The product, being more conjugated and often more polar than the starting materials, should have a different Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chlorobenzonitrile
-
Methyl thioglycolate
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Synthesis of methyl 2-((2-cyanophenyl)thio)acetate
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chlorobenzonitrile (1 eq.), methyl thioglycolate (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzonitrile.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the 2-chlorobenzonitrile.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Cyclization to this compound
-
Dissolve the crude methyl 2-((2-cyanophenyl)thio)acetate in absolute ethanol in a dry round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq.).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the formation of the product.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Summary
| Parameter | Typical Values | Notes |
| Yield | 40-60% (over two steps) | Highly dependent on reaction conditions and purity of reagents. |
| Reaction Time (Step 1) | 4-6 hours | Monitor by TLC. |
| Reaction Temperature (Step 1) | 80-100 °C | |
| Reaction Time (Step 2) | 2-4 hours | Monitor by TLC. |
| Reaction Temperature (Step 2) | Reflux (approx. 78 °C in ethanol) | |
| Purification Method | Column Chromatography | Silica gel, hexane/ethyl acetate eluent system. |
| Appearance | Off-white to yellow solid | |
| Molecular Formula | C9H5NS | [5] |
| Molecular Weight | 159.21 g/mol | [5] |
Visualizing the Process
Main Reaction Pathway
Caption: Main synthetic route to this compound.
Common Side Reaction: Nitrile Hydrolysis
Caption: Potential hydrolysis of the nitrile group.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- beta-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PubMed Central.
- A practical synthesis of benzothiophenes via visible-light-promoted cycliz
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Benchchem.
- Representative Synthetic Methods for Benzo[b]thiophene Derivatives.
- Benzo[b]phenanthro[4,3-d]thiophene: Spectral Assignment by Two-Dimensional NMR Methods and. An-Najah Staff.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Benzo[b]thiophene-3-carbonitrile, 2-amino-4-bromo-7-fluoro-(2649788-78-1) 1 H NMR. ChemicalBook.
- 2-Chlorobenzonitrile synthesis. ChemicalBook.
- 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem.
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry (RSC Publishing).
- This compound. Chemical Technology Co.,LTD(expird) - LookChem.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central.
- B0093 Benzo[b]thiophene Solvent - 1H-NMR.
- How Does Methyl Thioglycolate React With Other Chemicals?. Bloom Tech.
- Benzothiophene. Wikipedia.
- Preparation of 2-chloro-thioxanthone.
- Method for producing methyl thioglycolate.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Benzo[b]thiophene-3-carbonitrile, 2-amino-4-bromo-7-fluoro-(2649788-78-1) 1H NMR [m.chemicalbook.com]
- 3. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 5. This compound, CasNo.17347-34-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
Technical Support Center: Purification of Benzo[b]thiophene-4-carbonitrile
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for Benzo[b]thiophene-4-carbonitrile (CAS No: 17347-34-1). This document is designed for researchers, medicinal chemists, and drug development professionals who are handling the synthesis and purification of this critical pharmaceutical intermediate[1]. Achieving high purity is paramount for subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients. This guide provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: Impurity Profiling & Initial Purity Assessment
Before attempting any purification, understanding the nature of your crude material is essential. A preliminary analysis will inform the selection of the most effective purification strategy.
Q1: What are the most likely impurities in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route employed. Benzo[b]thiophene scaffolds can be synthesized through various methods, such as the cyclization of aryl sulfides or thiophenols[2]. The nitrile group is often introduced via reactions like the Rosenmund-von Braun reaction from a corresponding halide[3].
Based on common synthetic pathways, potential impurities can be categorized as follows:
| Impurity Type | Specific Examples | Likely Source / Rationale | Recommended Initial Detection Method |
| Unreacted Starting Materials | 4-Halo-benzo[b]thiophene, Thiophenol derivatives, Chloroacetonitrile | Incomplete reaction during either the core synthesis or the cyanation step. | TLC, GC-MS, LC-MS |
| Reagent-Derived Impurities | Copper salts (CuCN, CuX), Palladium catalysts | Residual catalysts from cross-coupling or cyanation reactions.[2][3] | TLC (staining), ICP-MS for trace metals |
| Isomeric Byproducts | Other Benzo[b]thiophene-carbonitrile isomers (e.g., 3-, 5-, 6-, 7-isomers) | Lack of regioselectivity during the cyclization or functionalization steps. Positional isomers can be difficult to separate.[4] | ¹H NMR, HPLC, GC-MS |
| Side-Reaction Products | Hydrolyzed nitrile (forming an amide or carboxylic acid), Polymers | Exposure of the nitrile group to harsh acidic or basic conditions, or overheating. | ¹H NMR, IR Spectroscopy, LC-MS |
| Residual Solvents | DMF, Toluene, Acetonitrile, Dichloroethane | Solvents used during the reaction or initial work-up that were not completely removed.[4] | ¹H NMR, GC-HS (Headspace) |
Q2: How should I perform a preliminary purity check on my crude sample?
A quick and effective initial assessment can be done using Thin-Layer Chromatography (TLC).
Expert Insight: TLC is not just for monitoring a reaction; it's a powerful diagnostic tool for purification. The polarity of the impurity spots relative to your product spot dictates the best purification approach.
Protocol: Diagnostic TLC
-
Plate: Use a standard silica gel 60 F254 plate.[5]
-
Sample Prep: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Mobile Phase: Start with a non-polar system, such as 9:1 Hexane:Ethyl Acetate. Adjust the polarity as needed to achieve a product Rf value between 0.3 and 0.4.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds like benzothiophenes are UV active.[5]
-
Staining: Use a potassium permanganate (KMnO₄) stain. Your product should be relatively stable, while more reactive impurities (like residual thiols) will show up as bright yellow spots on a purple background.
-
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q3: My product appears as a persistent oil and will not crystallize. What are the causes and solutions?
-
Probable Cause 1: High Impurity Load. Even small amounts of impurities can disrupt the crystal lattice formation, leading to oiling out. Oily starting materials or solvent residues are common culprits.
-
Solution 1: Switch to Chromatography. If the material is significantly impure (as indicated by multiple spots on TLC), direct crystallization is unlikely to succeed. Purify a small batch via flash column chromatography first to obtain a seed crystal. This high-purity seed can then be used to induce crystallization in the larger batch.
-
Probable Cause 2: Incorrect Solvent System. The chosen solvent may be too good a solvent, even at low temperatures.
-
Solution 2: Systematic Solvent Screening.
-
Place small amounts of your oil (~20-30 mg) into several vials.
-
Add a few drops of different solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).
-
If it dissolves, add an anti-solvent (like water or hexane) dropwise until persistent turbidity is observed.
-
Warm the mixture until it becomes clear, then allow it to cool slowly. Scratch the inside of the vial with a glass rod to promote nucleation.
-
Observe which system yields crystalline material.
-
Q4: I performed a recrystallization, but my yield is very low. How can I improve it?
-
Probable Cause 1: Using too much solvent. Your compound has some solubility even at low temperatures. Excessive solvent will keep a significant portion of the product dissolved.
-
Solution 1: Minimize Solvent Volume. Dissolve the crude product in the minimum amount of boiling solvent required to achieve a clear solution. Add the solvent in small portions, allowing time for dissolution between additions.
-
Probable Cause 2: Cooling too quickly. Rapid cooling leads to the formation of very small crystals or precipitation, which can trap impurities and are harder to filter.
-
Solution 2: Slow, Controlled Cooling. Allow the flask to cool slowly to room temperature, then transfer it to a 0-4 °C refrigerator. Do not place a hot flask directly into an ice bath.
-
Solution 3: Recover a Second Crop. After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about 50% and cool it again. This will often yield a second, slightly less pure crop of crystals that can be combined with the main batch if it meets purity specifications or be re-purified.
Q5: My spots are streaking or not separating on the chromatography column. What went wrong?
-
Probable Cause 1: Sample Overload. Too much material was loaded onto the column relative to its size.
-
Solution 1: Rule of Thumb. Aim for a sample-to-silica ratio of 1:30 to 1:100 by weight. For difficult separations, use a higher ratio.
-
Probable Cause 2: Inappropriate Loading Technique. Loading the sample in a solvent that is stronger than the mobile phase will cause band broadening and streaking.
-
Solution 2: Dry Loading. Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like DCM), add silica gel (2-3x the mass of your compound), and evaporate the solvent until you have a dry, free-flowing powder. Sprinkle this powder evenly onto the top of your packed column.
-
Probable Cause 3: Incorrect Mobile Phase. The mobile phase may be too polar, causing all components to elute quickly with little separation. Conversely, if it's not polar enough, the product may not move off the baseline.
-
Solution 3: Optimize Eluent based on TLC. The ideal mobile phase for column chromatography should give your product an Rf of ~0.25-0.35 on a TLC plate. This provides the best balance between resolution and run time.
Section 3: Validated Purification Protocols
The following diagram illustrates a general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization from an Ethanol/Water System
This method is effective for removing non-polar impurities and is a good first-pass technique for material that is already >85% pure.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 2-3 minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water solution to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature below the compound's melting point (e.g., 40-50 °C).
Protocol 2: Flash Column Chromatography
This is the most robust method for separating complex mixtures or purifying oily products.[6]
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1 g of crude, a 40 g silica gel column is a good start).
-
Pack the column as a slurry using the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Prepare the sample for dry loading as described in Q5 .
-
Carefully add the dry-loaded sample to the top of the column bed. Add a thin layer of sand on top to prevent disturbance of the bed during solvent addition.
-
-
Elution:
-
Begin elution with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 98:2 Hexane:EtOAc to 95:5, then 90:10. The optimal gradient should be determined by prior TLC analysis.
-
Causality: A gradient is used to first wash off highly non-polar impurities, then elute the product with good separation, and finally wash off more polar impurities that would otherwise remain on the column.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of the elution solvents.
References
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
ResearchGate. (2015). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. [Link]
-
Supporting Information. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
-
Wikipedia. (n.d.). Benzothiophene. [Link]
-
LookChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Sublimation in Organic Purification. [Link]
-
Semantic Scholar. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
Solubility of Things. (n.d.). Benzothiophene. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. [Link]
-
LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]
-
National Center for Biotechnology Information. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC65322 benzodiazepines/]([Link] benzodiazepines/)
Sources
- 1. This compound, CasNo.17347-34-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Overcoming low reactivity of starting materials for Benzo[b]thiophene-4-carbonitrile
Welcome to the Technical Support Center for Benzo[b]thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with producing Benzo[b]thiophene-4-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of the this compound core is a critical step in the development of numerous pharmacologically active agents. However, the journey to this valuable scaffold is often hampered by the low reactivity of key starting materials. This guide will address these challenges head-on, providing a combination of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound ring system?
A1: The construction of the this compound scaffold primarily relies on the formation of the thiophene ring fused to a pre-functionalized benzene ring. The most common approaches involve intramolecular cyclization of a substituted benzene precursor. Key strategies include:
-
Palladium-Catalyzed Intramolecular Cyclization: This is a powerful and versatile method that typically involves the reaction of an ortho-halo benzonitrile with a sulfur-containing nucleophile, followed by a palladium-catalyzed C-S bond formation to close the thiophene ring.
-
Gewald Aminothiophene Synthesis: This multicomponent reaction can be adapted to produce a 2-aminobenzothiophene precursor, which can then be converted to the target nitrile.[1] While highly efficient for many thiophenes, its application to benzothiophenes from certain precursors can be challenging.
-
Fiesselmann Thiophene Synthesis: This classic method involves the reaction of thioglycolic acid derivatives with acetylenic compounds.[2] It offers a reliable route to highly substituted thiophenes and can be adapted for benzothiophene synthesis.
Q2: I am attempting a synthesis starting from 2-bromo-3-fluorobenzonitrile and a thiol, but the initial nucleophilic aromatic substitution (SNA_r_) is sluggish. Why is this happening?
A2: This is a common and insightful question that delves into the heart of substrate reactivity in SNA_r_ reactions. The low reactivity you are observing is likely due to a combination of electronic and steric factors.
-
Electronic Effects: For a nucleophilic aromatic substitution to proceed efficiently, the aromatic ring needs to be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In 2-bromo-3-fluorobenzonitrile, the strongly electron-withdrawing nitrile group (-CN) is meta to the bromine atom, providing minimal activation for its displacement. While the fluorine atom is also electron-withdrawing, its effect is less pronounced in activating the bromine's departure.
-
Leaving Group Ability: In the context of SNA_r_ reactions, fluoride is often a better leaving group than bromide, contrary to what is observed in aliphatic nucleophilic substitutions (S_N_2).[1] This is because the rate-determining step in SNA_r_ is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine stabilizes this intermediate, accelerating the reaction. Therefore, targeting the displacement of fluorine instead of bromine might be a more viable strategy.
Q3: My intramolecular palladium-catalyzed cyclization of an ortho-thiol substituted benzonitrile is failing. What are the common failure points?
A3: Palladium-catalyzed C-S bond formation is a powerful tool, but it is sensitive to several factors. Here are the most common reasons for failure and how to address them:
-
Catalyst Deactivation: Sulfur-containing compounds can be notorious for poisoning palladium catalysts. The thiol starting material or sulfide product can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the reductive elimination step that forms the C-S bond and turns over the catalytic cycle.
-
Base Selection: An appropriate base is necessary to deprotonate the thiol and to neutralize the HX generated during the reaction. The pKa and solubility of the base are important considerations.
-
Oxidative Addition Failure: The oxidative addition of the aryl halide to the Pd(0) complex is the first step in the catalytic cycle. If the C-X bond is too strong or sterically hindered, this step can be slow or fail altogether.
Troubleshooting Guide: Overcoming Low Reactivity of Starting Materials
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Poor Yield in the Initial SNA_r_ of an ortho-Halobenzonitrile with a Sulfur Nucleophile
Probable Cause: Insufficient activation of the aromatic ring by the nitrile group, leading to a slow rate of nucleophilic attack.
Solutions:
-
Change the Leaving Group: If your starting material has multiple halogens, target the displacement of the one that is most activated. For instance, in 2-bromo-3-fluorobenzonitrile, the fluorine is ortho to the nitrile group and is therefore more activated towards nucleophilic substitution than the bromine, which is meta.
-
Increase Reaction Temperature: SNA_r_ reactions are often accelerated by heat. However, be mindful of potential side reactions and decomposition of starting materials or products at elevated temperatures.
-
Use a Stronger Nucleophile or Base: Employing a more reactive sulfur nucleophile or a stronger base to generate a higher concentration of the thiolate can increase the reaction rate.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred for SNA_r_ reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more "naked" and reactive.
Workflow for Optimizing the SNA_r_ Reaction:
Caption: Decision workflow for troubleshooting low-yielding SNA_r_ reactions.
Issue 2: Failure of the Palladium-Catalyzed Intramolecular Cyclization
Probable Cause: Catalyst poisoning by sulfur, incorrect ligand/base combination, or difficult oxidative addition.
Solutions:
-
Ligand Screening: This is often the most critical parameter. A systematic screening of phosphine ligands is highly recommended. Start with common ligands known to be effective in C-S coupling reactions.
Ligand Class Examples Rationale Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhos Promote reductive elimination and stabilize the Pd(0) state. Bidentate Phosphines with Large Bite Angles Xantphos, DPEPhos Can stabilize the catalytic species and prevent catalyst decomposition. -
Catalyst and Pre-catalyst Choice: While Pd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts, consider using a pre-formed Pd(0) source or a catalyst system known to be robust in the presence of sulfur.
-
Base Optimization: The choice of base can significantly impact the reaction outcome. Screen a variety of inorganic and organic bases.
Base Common Solvents Notes K₂CO₃, Cs₂CO₃ Toluene, Dioxane, DMF Common inorganic bases. Cs₂CO₃ is more soluble and often more effective. KOtBu, NaOtBu Toluene, THF Stronger bases that can be effective but may promote side reactions. Organic Bases (e.g., DBU, Et₃N) Acetonitrile, Toluene Generally weaker, but can be effective in some systems. -
Use of Additives: In some cases, additives can facilitate the reaction. For example, the addition of a halide scavenger or a Lewis acid might be beneficial.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol provides a starting point for the optimization of the intramolecular cyclization to form this compound.
Materials:
-
ortho-thiol substituted benzonitrile (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the ortho-thiol substituted benzonitrile, palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Logical Relationship Diagram for Cyclization Troubleshooting:
Caption: Troubleshooting logic for failed palladium-catalyzed cyclizations.
Alternative Synthetic Routes for Challenging Substrates
When direct cyclization methods fail due to the low reactivity of the starting materials, it is often beneficial to consider alternative synthetic pathways.
Alternative Route 1: The Gewald Reaction Approach
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can be valuable intermediates.[3][4] For the synthesis of this compound, one could envision a retro-synthetic approach starting from a suitable cyclohexanone derivative.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for a Gewald-based approach.
Challenges and Solutions:
-
Low Reactivity of Ketones: Some cyclohexanone precursors may exhibit low reactivity in the initial Knoevenagel condensation step of the Gewald reaction.[5]
-
Solution: A two-step procedure, where the Knoevenagel condensation is performed first under optimized conditions to form the α,β-unsaturated nitrile, followed by the addition of sulfur and base, can be more effective.[6] Microwave irradiation has also been shown to improve reaction rates and yields.
-
Alternative Route 2: The Fiesselmann Synthesis Adaptation
The Fiesselmann synthesis provides a robust route to thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[2] This can be adapted to form the benzothiophene ring system.
General Reaction Scheme:
The reaction involves the base-catalyzed addition of a thioglycolate to an alkyne, followed by intramolecular cyclization.[7]
Advantages:
-
Convergent: This method can bring together two relatively simple fragments to construct the thiophene ring.
-
Versatile: A wide range of substituents can be incorporated into the final product by varying the starting alkyne and thioglycolate.
Conclusion
The synthesis of this compound presents a series of challenges, primarily stemming from the low reactivity of readily available starting materials. A systematic and mechanistically informed approach to troubleshooting is key to success. By carefully considering the electronic properties of the substrates, and by systematically optimizing reaction parameters such as ligands, bases, and solvents, researchers can overcome these hurdles. When direct approaches prove insufficient, alternative synthetic strategies such as the Gewald or Fiesselmann syntheses offer powerful detours to the desired product. This guide provides a framework for rational problem-solving in the synthesis of this important heterocyclic scaffold.
References
- Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Name reaction in organic chemistry.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald reaction. Sulphur Reports, 16(1), 1-17.
- Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 60-101.
- Mishra, S. K., Pathak, K. (2011).
- Tomyshev, K. A., Flinn, A., et al. (Year not specified). A two-step, one-pot method for conducting the Gewald reaction with aryl ketones in high yield.
- Minetto, G., et al. (2005). Green methodologies for the synthesis of 2-aminothiophene.
- Harrity, J. P. A., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-200.
- Fiesselmann Thiophene Synthesis Mechanism. (2023, August 16). Organic Chemistry [Video]. YouTube.
- Yoshida, S., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
Sources
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- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for Benzo[b]thiophene-4-carbonitrile synthesis
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring you have a thorough understanding of the reaction intricacies.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while achievable through several routes, often presents challenges that can impact yield and purity. The most common and practical approach involves a two-step sequence: the synthesis of a 4-halobenzo[b]thiophene precursor, followed by a palladium-catalyzed cyanation. This guide will focus on optimizing this pathway and troubleshooting common issues encountered during the crucial cyanation step.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound.
Q1: What is the most common starting material for the synthesis of this compound?
A common and commercially available starting material is 4-bromobenzo[b]thiophene.[2][3] This precursor is ideal for subsequent palladium-catalyzed cyanation reactions. Alternative precursors could include other 4-halobenzo[b]thiophenes (e.g., iodo or chloro derivatives) or triflates, though their reactivity and the optimal reaction conditions may vary.
Q2: What are the key reaction parameters to control during the palladium-catalyzed cyanation of 4-bromobenzo[b]thiophene?
The success of this reaction hinges on the careful control of several parameters:
-
Catalyst System: The choice of palladium precursor and ligand is critical. A combination of a palladium(II) salt like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand is often employed.[4] The ligand's electronic and steric properties influence the catalyst's activity and stability.
-
Cyanide Source: Various cyanide sources can be used, each with its own advantages and disadvantages in terms of toxicity, solubility, and reactivity. Common choices include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4][5]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) is typically used to ensure the solubility of the reactants and catalyst.[4][6]
-
Temperature: The reaction temperature significantly affects the reaction rate and the stability of the catalyst. Optimization is often required to find a balance between a reasonable reaction time and minimizing side reactions or catalyst decomposition.
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be required, particularly when using certain cyanide sources like K₄[Fe(CN)₆].[6]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting material (4-bromobenzo[b]thiophene), you can observe the formation of the product and the disappearance of the reactant.
Q4: What are the common impurities, and how can they be removed?
Common impurities can include unreacted starting material, palladium residues, and byproducts from side reactions. Purification is typically achieved through column chromatography on silica gel.[7] Recrystallization can also be an effective method for obtaining highly pure this compound.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the synthesis of this compound via palladium-catalyzed cyanation of 4-bromobenzo[b]thiophene.
Problem 1: Low or No Product Yield
A low or non-existent yield is a frequent issue. The following flowchart outlines a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanation:
-
Reagent Quality: The purity of the starting material, 4-bromobenzo[b]thiophene, is paramount. Impurities can interfere with the catalytic cycle. Similarly, the cyanide source should be of high purity and anhydrous, as water can lead to side reactions and catalyst deactivation.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture.[5] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Catalyst poisoning by excess cyanide ions is a known issue in these reactions.[8] Using a less soluble cyanide source or a phase-transfer catalyst can sometimes mitigate this problem.
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, screening a variety of ligands with different steric and electronic properties may be necessary to identify the optimal choice.
-
Reaction Temperature: While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A systematic optimization of the reaction temperature is often required to maximize the yield of the desired product.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side products.
Possible Causes and Solutions:
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the newly formed nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use and maintain a strict inert atmosphere.
-
-
Homocoupling of the Starting Material: Under certain conditions, the palladium catalyst can promote the homocoupling of 4-bromobenzo[b]thiophene to form a biaryl byproduct.
-
Solution: This is often an indication of a suboptimal catalyst system or reaction conditions. Re-evaluate the palladium precursor, ligand, and temperature.
-
-
Decomposition of the Product or Starting Material: At elevated temperatures, the benzo[b]thiophene core or the nitrile group may be susceptible to decomposition.
-
Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
Optimized Experimental Protocol
The following is a generalized protocol for the palladium-catalyzed cyanation of 4-bromobenzo[b]thiophene. This should be considered a starting point, and optimization may be necessary for your specific setup.
Materials:
-
4-Bromobenzo[b]thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask, add 4-bromobenzo[b]thiophene (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Parameter Summary Table:
| Parameter | Recommended Range/Value | Rationale |
| Starting Material | 4-Bromobenzo[b]thiophene | Commercially available and suitable for Pd-catalyzed cyanation. |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Lower toxicity compared to alkali metal cyanides.[5] |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Common and effective palladium source. |
| Ligand | XPhos, SPhos, etc. | Bulky, electron-rich phosphine ligands are often effective. |
| Solvent | Anhydrous DMF, DMAc, NMP | Polar aprotic solvents facilitate the reaction. |
| Temperature | 80 - 120 °C | Optimization is key to balance reaction rate and stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and side reactions with moisture. |
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
Caption: Palladium-catalyzed cyanation cycle.
This guide provides a comprehensive framework for optimizing the synthesis of this compound. By understanding the key reaction parameters and potential pitfalls, researchers can significantly improve their success rate in obtaining this valuable compound.
References
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 2020, 31(15), 1515-1520.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013, 52(43), 11359-11363.
-
Synthesis, characterization of novel benzothiophene. Journal of Molecular Structure, 2021, 1225, 129112.
-
This compound | 17347-34-1. Benchchem.
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry, 2018, 14, 2456-2465.
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry, 2022, 46(34), 16417-16431.
-
4-Bromobenzo[b]thiophene synthesis. ChemicalBook.
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 2010, 45(5), 1893-1899.
-
How to Synthesize 4-Bromobenzo[b]thiophene? Guidechem.
-
PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
-
Process for the synthesis of benzo[b]thiophenes. Google Patents.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 2022, 27(2), 433.
-
Benzothiophene synthesis. Organic Chemistry Portal.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020, 10(61), 37257-37274.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. SciSpace.
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 2022, 27(24), 8963.
-
RECENT ADVANCES IN CYANATION REACTIONS. QUÍMICA NOVA, 2020, 43(1), 74-93.
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 2005, 70(4), 1508-1510.
-
A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Benchchem.
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Molecules, 2018, 23(10), 2481.
-
Benzothiophene. Wikipedia.
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015, 17(1), 202-205.
-
Optimization studies for the synthesis of benzo[b]thiophene 4a from enethiol 6a. ResearchGate.
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ResearchGate.
-
Highly Enantioselective α-Cyanation with 4-Acetylphenyl Cyanate. ResearchGate.
-
Optimization studies. [a]. ResearchGate.
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- 1. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Mastering the HPLC Separation of Benzo[b]thiophene Isomers
Welcome to the technical support center for the chromatographic analysis of Benzo[b]thiophene and its isomers. Benzo[b]thiophene, a significant heterocyclic compound, is a structural motif in numerous pharmaceuticals and advanced materials.[1][2] Its derivatives often exist as closely related isomers, including positional isomers and enantiomers, which can be challenging to resolve.[3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming common hurdles in the HPLC separation of these compounds.
Understanding the Challenge: The Nature of Benzo[b]thiophene Isomers
Benzo[b]thiophene is an aromatic compound with the molecular formula C₈H₆S.[2][4] Isomers can arise from different substitution patterns on the benzene or thiophene rings, or from the presence of chiral centers, leading to enantiomers and diastereomers.[3][5] The subtle differences in the polarity and spatial arrangement of these isomers demand highly selective chromatographic systems for successful separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Positional Isomers
Question: My HPLC method is showing poor resolution between two positional isomers of a substituted Benzo[b]thiophene. What are the likely causes and how can I improve the separation?
Answer: Poor resolution between positional isomers is a common challenge due to their similar hydrophobicities. The key is to exploit subtle differences in their polarity and shape. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Stationary Phase:
-
Causality: Standard C18 columns primarily separate based on hydrophobicity.[6] Positional isomers often have very similar hydrophobic characteristics, leading to co-elution. To enhance resolution, you need a stationary phase that offers alternative separation mechanisms.[6]
-
Troubleshooting Steps:
-
Introduce Aromatic Selectivity: Switch to a phenyl-based stationary phase (e.g., Phenyl-Hexyl). The π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the Benzo[b]thiophene isomers can differentiate between the positional differences of substituents.[3][6]
-
Consider Polar-Embedded Phases: For more polar substituted isomers, a polar-embedded phase (e.g., amide or carbamate) can offer enhanced selectivity through dipole-dipole interactions.
-
Shape Selectivity: For isomers with significant differences in their three-dimensional structure, consider a column with shape-selective phases like a C30 or a UDC-Cholesterol column.[3]
-
2. Optimize the Mobile Phase:
-
Causality: The mobile phase composition dictates the distribution of the analyte between the stationary and mobile phases.[7] Fine-tuning the organic modifier and its ratio with the aqueous phase can significantly impact selectivity.
-
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different polarities and can alter the elution order and resolution of isomers.
-
Isocratic vs. Gradient Elution: If using an isocratic method, a shallow gradient can often improve the separation of closely eluting peaks. Conversely, if a gradient is too steep, it may not provide sufficient time for the isomers to resolve.
-
Mobile Phase Additives: For isomers with ionizable groups, adding a buffer to control the pH is crucial. Operating at a pH that ensures the analytes are in a single ionic state will result in sharper peaks and better resolution.
-
Issue 2: Peak Tailing in the Analysis of Basic Benzo[b]thiophene Derivatives
Question: I am observing significant peak tailing for my amine-substituted Benzo[b]thiophene isomer. What is causing this and how can I achieve symmetrical peaks?
Answer: Peak tailing for basic compounds is a classic HPLC problem, often caused by secondary interactions with the stationary phase.[8][9]
1. Understanding the Root Cause:
-
Causality: Silica-based stationary phases have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can become deprotonated (Si-O⁻) and interact ionically with protonated basic analytes (e.g., amines).[10] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.[8][11]
2. Mitigation Strategies:
-
Protocol for Symmetrical Peaks:
-
Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to around 2.5-3.0. At this low pH, the residual silanols are protonated and less likely to interact with the basic analyte.[11]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Using a high-purity, well-end-capped column will minimize the sites for secondary interactions.[10]
-
Competitive Displacement: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase, reducing their availability to interact with your analyte.
-
Issue 3: Inability to Separate Chiral Benzo[b]thiophene Enantiomers
Question: I need to separate the enantiomers of a chiral Benzo[b]thiophene derivative. My standard C18 column is not working. What do I need to do?
Answer: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a standard (achiral) HPLC column will not separate them.[3] You must introduce a chiral component into your chromatographic system.
1. The Principle of Chiral Separation:
-
Causality: Chiral separation is achieved by creating a transient diastereomeric complex between the enantiomers and a chiral selector. These diastereomeric complexes have different energies and stabilities, leading to different retention times. The chiral selector can be part of the stationary phase or a mobile phase additive.
2. Experimental Workflow for Chiral Separation:
-
Step 1: Select a Chiral Stationary Phase (CSP): This is the most common approach. CSPs are broadly classified based on the type of chiral selector. For aromatic compounds like Benzo[b]thiophene derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Step 2: Mobile Phase Selection for CSPs:
-
Normal Phase Mode: Often provides better selectivity for chiral separations. Typical mobile phases are mixtures of hexane or heptane with an alcohol like isopropanol or ethanol.
-
Reversed-Phase Mode: Mobile phases typically consist of acetonitrile or methanol with water. Buffers may be required for ionizable analytes.
-
-
Step 3: Method Development:
-
Start with a simple mobile phase composition (e.g., Hexane/Isopropanol 90:10 in normal phase).
-
Inject the racemic mixture and observe the chromatogram.
-
If no separation is observed, systematically vary the percentage of the alcohol modifier.
-
If separation is still not achieved, consider a different type of CSP.
-
Data Presentation & Experimental Protocols
Table 1: Starting Conditions for HPLC Method Development for Positional Isomers
| Parameter | Recommendation 1 (Aromatic Selectivity) | Recommendation 2 (Alternative Polarity) |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B over 15 minutes | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 231 nm or 254 nm[12][13] | UV at 231 nm or 254 nm[12][13] |
Protocol: Systematic Approach to Troubleshooting Poor Resolution
-
Initial Assessment: Inject your sample using the starting conditions from Table 1 (Recommendation 1).
-
Evaluate Peak Shape: If peaks are tailing, address this first by lowering the pH of the mobile phase as described in "Issue 2".
-
Optimize Gradient: If peaks are not resolved but have a good shape, shallow the gradient. For example, change the gradient to 30-70% B over 20 minutes.
-
Change Organic Modifier: If gradient optimization is insufficient, switch to the conditions in Table 1 (Recommendation 2) using methanol.
-
Consider a Different Stationary Phase: If both acetonitrile and methanol fail to provide adequate resolution on the phenyl column, consider a polar-embedded or shape-selective column.
Visualizing the Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when troubleshooting the separation of Benzo[b]thiophene isomers.
Caption: A decision tree for troubleshooting HPLC separation of isomers.
References
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Abbate, S., et al. (2019). Chiroptical response inversion upon sample flipping in thin films of a chiral benzo[1,2-b:4,5-b′]dithiophene-based oligothiophene. Materials Chemistry Frontiers. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Wikipedia. (n.d.). Benzothiophene. [Link]
-
Li, Y., et al. (2021). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. Angewandte Chemie International Edition. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST WebBook. [Link]
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Zacharis, C. K., & Tzanavaras, P. D. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences. [Link]
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Validation & Comparative
A Comparative Guide to Benzo[b]thiophene Isomers: Unveiling the Impact of Nitrile Positioning on Chemical Reactivity and Biological Function
Introduction: The Significance of Positional Isomerism in a Privileged Scaffold
The benzo[b]thiophene framework, a fused benzene and thiophene ring system, is celebrated in medicinal chemistry as a "privileged structure."[1] Its planar, electron-rich nature facilitates binding to a diverse array of enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This has cemented its role in clinically significant drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[1]
However, the therapeutic potential of a benzo[b]thiophene derivative is not dictated by the core alone. The specific placement of functional groups—a concept known as positional isomerism—dramatically influences the molecule's electronic distribution, steric profile, and ultimately, its biological activity.[1] A prime example of this principle is observed in benzo[b]thiophene carbonitriles. The carbonitrile (cyano) group is a potent electron-withdrawing group and a versatile synthetic handle, but its impact varies profoundly depending on its location.
This guide provides an in-depth comparison of two key positional isomers: Benzo[b]thiophene-4-carbonitrile and Benzo[b]thiophene-2-carbonitrile . We will dissect their distinct structural and electronic profiles, compare their synthetic accessibility, and analyze their divergent biological activities, offering field-proven insights for researchers and drug development professionals.
Structural and Electronic Profile Analysis: The Decisive Role of the Cyano Position
The fundamental difference between the 2- and 4-carbonitrile isomers lies in the placement of the electron-withdrawing cyano group. In the 2-carbonitrile isomer, it is attached to the electron-rich thiophene ring, whereas in the 4-carbonitrile isomer, it resides on the benzene portion of the scaffold. This seemingly small change creates two electronically distinct molecules.
-
Benzo[b]thiophene-2-carbonitrile: The cyano group at the 2-position (an α-position to the sulfur atom) strongly deactivates the thiophene ring towards electrophilic attack.[6] Metalation, however, is still favored at this position, making it a key site for introducing further diversity.[6] The electronic pull of the nitrile group in this position directly influences the reactivity of substituents that are synthetically derived from it.
-
This compound: Placing the cyano group on the benzene ring primarily influences the electronic character of that ring system. This positioning is critical in modulating properties such as lipophilicity, metabolic stability, and the ability to form specific hydrogen bonds with protein targets, without directly altering the inherent reactivity of the thiophene ring's 2- and 3-positions.[1]
Caption: Divergent synthetic pathways for the 2- and 4-carbonitrile isomers.
Synthesis of Benzo[b]thiophene-2-carbonitrile
Derivatives of the 2-carbonitrile are frequently synthesized from readily available precursors like benzo[b]thiophene-2-carbaldehyde or benzo[b]thiophene-2-carboxylic acid. [7][8]A reliable method involves the conversion of the aldehyde to an oxime, followed by dehydration.
Experimental Protocol: Synthesis via Aldehyde Dehydration
-
Oxime Formation: Dissolve benzo[b]thiophene-2-carbaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours until TLC indicates consumption of the starting material.
-
Isolation: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid (the aldoxime) by filtration and wash with cold water. Dry the product under vacuum.
-
Dehydration: Add the dried aldoxime to acetic anhydride (5-10 eq) and heat the mixture to reflux for 1-2 hours.
-
Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The product, Benzo[b]thiophene-2-carbonitrile, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.
Synthesis of this compound
The synthesis of the 4-carbonitrile isomer is less straightforward and typically requires building the ring system from a pre-functionalized benzene or performing a late-stage cyanation on a 4-substituted benzo[b]thiophene. [1]Metal-catalyzed cross-coupling reactions are a powerful tool for this transformation. [9] Experimental Protocol: Synthesis via Late-Stage Cyanation
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromobenzo[b]thiophene (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 140-160 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Quench by pouring into an aqueous solution of ferric chloride and ammonia to complex the copper salts.
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate pure this compound.
| Feature | Benzo[b]thiophene-2-carbonitrile Synthesis | This compound Synthesis |
| Precursor Accessibility | High (derived from commercial 2-carbaldehyde or 2-carboxylic acid) [7][8] | Moderate (requires synthesis of 4-halobenzo[b]thiophene) |
| Key Transformation | Oxime formation and dehydration | Metal-catalyzed cyanation (e.g., Rosenmund-von Braun reaction) |
| Reaction Conditions | Generally moderate (reflux in standard solvents) | Often harsh (high temperatures, inert atmosphere required) |
| Feasibility & Yield | High feasibility, typically good to excellent yields | Challenging due to reaction conditions; yields can be variable |
Comparative Biological Activity and SAR
The distinct electronic and structural properties of the two isomers translate into markedly different biological activity profiles. The 2-substituted scaffold is a versatile and broadly active pharmacophore, while the 4-substituted isomer appears to have more niche, though potentially significant, applications.
The Broad-Spectrum Activity of the Benzo[b]thiophene-2-carbonitrile Scaffold
A wealth of literature demonstrates the utility of the 2-carbonitrile moiety (or its synthetic precursors) as a foundation for potent bioactive molecules.
-
Anticancer Agents: Acrylonitrile derivatives synthesized from benzo[b]thiophene-2-carbaldehyde have shown significant cytotoxicity against a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range. [10]Their mechanism is hypothesized to involve interaction with tubulin, a key target in cancer chemotherapy. [10][11]* Antimicrobial Agents: Acylhydrazones derived from benzo[b]thiophene-2-carbohydrazide have been identified as potent antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA). [8][12]Specific derivatives show minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant clinical isolates. [8]* Antitubercular Agents: Derivatives of benzo[b]thiophene-2-carboxylic acid have demonstrated promising activity against both active and dormant Mycobacterium tuberculosis and M. bovis BCG. [13]
The Focused Potential of the this compound Scaffold
In stark contrast, the 4-carbonitrile isomer is comparatively under-explored. [1]However, existing research points towards a specialized role in neurodegenerative diseases. Studies have investigated 4- and 5-substituted benzo[b]thiophene derivatives as potential inhibitors of the BACE1 enzyme, a key target in the treatment of Alzheimer's disease. [1]In this context, the 4-cyano group likely acts as a key pharmacophoric element, engaging in specific interactions within the enzyme's active site while positioning the rest of the scaffold for optimal binding.
| Isomer | Therapeutic Area | Target / Mechanism | Reported Potency (Derivatives) |
| 2-Carbonitrile | Oncology | Tubulin Interaction [10][11] | GI50: 10–100 nM [10] |
| Infectious Disease | Bacterial Cell Wall/Enzyme Inhibition | MIC: 4 µg/mL (vs. MRSA) [8] | |
| Infectious Disease | Mycobacterium Growth Inhibition [13] | MIC: 0.56-1.90 µg/mL (vs. M. bovis) [13] | |
| 4-Carbonitrile | Neurodegenerative | BACE1 Enzyme Inhibition [1] | (Specific data not publicly available) |
Standardized Protocol: Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following is a detailed methodology for a broth microdilution assay, a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, as would be used for evaluating derivatives of the benzo[b]thiophene-2-carbonitrile scaffold. [8][13] Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Aseptically pick several colonies of the target bacterium (e.g., Staphylococcus aureus ATCC 29213) from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve the final inoculum density.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Perform serial two-fold dilutions of this stock in MHB in a 96-well microtiter plate. The final concentration range might span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume in each well to 100 µL.
-
Controls (Self-Validation):
-
Positive Control: A well containing MHB and the bacterial inoculum only (no compound). Growth is expected.
-
Negative Control: A well containing sterile MHB only. No growth is expected.
-
Vehicle Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent (DMSO) used. This ensures the solvent itself has no antimicrobial effect.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours under ambient atmospheric conditions.
-
Data Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Directions
The positional isomerism of the cyano group on the benzo[b]thiophene scaffold fundamentally dictates the synthetic strategy, electronic properties, and biological applications of the resulting molecule.
-
Benzo[b]thiophene-2-carbonitrile is a synthetically accessible and well-validated scaffold. Its derivatives have demonstrated a broad spectrum of potent biological activities, particularly in oncology and infectious diseases, making it a reliable starting point for drug discovery programs in these areas. [8][10][13]* This compound represents a less-explored but intriguing isomer. Its synthesis is more challenging, but its potential as a BACE1 inhibitor for Alzheimer's disease highlights the unique therapeutic avenues that can be opened by exploring substitution on the benzene portion of the core. [1] For researchers in the field, the choice between these isomers is a strategic one. The 2-carbonitrile offers a higher probability of finding broad-spectrum activity based on existing literature, while the 4-carbonitrile presents an opportunity for innovation in more niche, and potentially less competitive, therapeutic targets. Future research should focus on developing more efficient and scalable syntheses for the 4-carbonitrile isomer and conducting direct, head-to-head biological comparisons of both isomers across a wider range of assays to fully map their structure-activity landscapes.
References
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Benchchem. This compound | 17347-34-1.
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Penthala, N. R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PLoS One, 9(5), e97817.
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Request PDF. A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives.
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Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
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International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects.
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MDPI. Benzo[b]thiophene-2-carbaldehyde.
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Cauvin, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals (Basel), 15(1), 93.
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Benchchem. A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
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PubMed. An overview of benzo[b]thiophene-based medicinal chemistry.
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Nayyar, A., et al. (2014). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 5(11), 1219–1224.
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ResearchGate. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
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Slideshare. Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies.
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Organic Chemistry Portal. Benzothiophene synthesis.
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A Comparative Spectroscopic Guide for the Structural Confirmation of Benzo[b]thiophene-4-carbonitrile
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific integrity and developmental progress. Benzo[b]thiophene derivatives, in particular, form the structural core of numerous biologically active compounds, including selective estrogen receptor modulators and anti-inflammatory agents.[1] This guide provides a comprehensive spectroscopic analysis of Benzo[b]thiophene-4-carbonitrile, a key heterocyclic compound. By presenting detailed experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a robust framework for its structural verification. Furthermore, a comparative analysis with its isomer, Benzo[b]thiophene-7-carbonitrile, will highlight the distinguishing spectroscopic features essential for unequivocal identification.
The Imperative of Isomeric Differentiation
The precise positioning of the nitrile (-C≡N) group on the benzo[b]thiophene scaffold dramatically influences the molecule's electronic distribution, and consequently, its chemical reactivity and biological activity. Therefore, distinguishing between isomers like this compound and Benzo[b]thiophene-7-carbonitrile is not merely an academic exercise but a critical step in ensuring the efficacy and safety of potential therapeutic agents. Spectroscopic techniques provide the necessary tools to probe the molecular structure at a level of detail sufficient to resolve these isomeric differences.
Experimental Workflow for Spectroscopic Analysis
A systematic approach to spectroscopic analysis ensures reproducible and reliable data. The following workflow outlines the key steps for the characterization of this compound.
Figure 1: A generalized workflow for the comprehensive spectroscopic analysis of this compound.
Part 1: Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Data Interpretation and Comparative Analysis
The key vibrational bands for this compound are summarized in the table below. The most diagnostic feature is the stretching vibration of the nitrile group (C≡N).
| Functional Group | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) for this compound | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | ~3080 | Characteristic of hydrogens on the aromatic rings. |
| Nitrile (C≡N) Stretch | 2240 - 2220 | ~2230 | A strong, sharp absorption band. Its position can be influenced by conjugation with the aromatic system.[2][3][4] |
| Aromatic C=C Stretch | 1600 - 1450 | ~1580, 1450 | Multiple bands are typically observed in this region due to the vibrations of the fused ring system. |
| C-H Out-of-Plane Bend | 900 - 675 | ~810, 760 | The pattern of these bands can provide information about the substitution pattern on the benzene ring. |
Comparative Insight: For aromatic nitriles, conjugation with the aromatic ring typically lowers the C≡N stretching frequency compared to saturated nitriles.[4] The position of this peak is also sensitive to the electronic effects of other substituents on the ring. While the C≡N stretch for Benzo[b]thiophene-7-carbonitrile would also appear in a similar region, subtle shifts may be observed due to the different electronic environment. However, IR spectroscopy alone is often insufficient for definitive isomeric differentiation.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard.
¹H NMR Data Interpretation and Comparative Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Proton | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for this compound | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.9 | ~7.7 | d | ~5.5 |
| H-3 | 7.3 - 7.7 | ~7.5 | d | ~5.5 |
| H-5 | 7.8 - 8.2 | ~8.0 | d | ~8.0 |
| H-6 | 7.3 - 7.7 | ~7.5 | t | ~8.0 |
| H-7 | 7.6 - 8.0 | ~7.8 | d | ~8.0 |
Comparative Insight: The key to distinguishing between this compound and Benzo[b]thiophene-7-carbonitrile lies in the splitting patterns and chemical shifts of the protons on the benzene ring.
-
This compound: The nitrile group at position 4 will significantly influence the chemical shifts of the adjacent protons, particularly H-5. The protons H-5, H-6, and H-7 will exhibit a characteristic three-proton spin system (doublet, triplet, doublet).
-
Benzo[b]thiophene-7-carbonitrile: The nitrile group at position 7 will primarily affect H-6. The protons H-4, H-5, and H-6 would also form a three-proton spin system, but with a different set of chemical shifts and potentially different coupling constants compared to the 4-carbonitrile isomer.
¹³C NMR Data Interpretation and Comparative Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for this compound | Notes |
| C-2 | 125 - 135 | ~128 | |
| C-3 | 120 - 130 | ~124 | |
| C-3a | 135 - 145 | ~140 | Quaternary carbon at the ring junction. |
| C-4 | 105 - 115 | ~110 | Carbon bearing the nitrile group, significantly shielded. |
| C-5 | 125 - 135 | ~129 | |
| C-6 | 120 - 130 | ~126 | |
| C-7 | 120 - 130 | ~123 | |
| C-7a | 135 - 145 | ~138 | Quaternary carbon at the ring junction. |
| C≡N | 115 - 125 | ~118 | Nitrile carbon. |
Comparative Insight: The chemical shift of the carbon atom directly attached to the nitrile group (C4 in this case) is highly diagnostic. In this compound, C4 is expected to be significantly shielded (appear at a lower ppm value) compared to the other aromatic carbons. In contrast, for Benzo[b]thiophene-7-carbonitrile, C7 would be the carbon with a similar characteristic shielded chemical shift. The distinct chemical shifts of the quaternary carbons (C-3a and C-7a) will also differ between the two isomers.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Comparative Analysis
| Ion | m/z | Interpretation |
| [M]⁺ | 159 | Molecular ion peak, confirming the molecular formula C₉H₅NS. |
| [M-HCN]⁺ | 132 | Loss of hydrogen cyanide, a common fragmentation pathway for nitriles. |
| [C₇H₄S]⁺ | 120 | Further fragmentation. |
Comparative Insight: While both this compound and its isomers will exhibit a molecular ion peak at m/z 159, their fragmentation patterns may show subtle differences in the relative intensities of the fragment ions. However, these differences can be minor, making mass spectrometry more of a confirmatory technique for the molecular weight rather than a primary tool for distinguishing these specific isomers. The fragmentation of the benzothiophene core itself is a key process.[5][6]
Structural Confirmation Summary
The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.
Figure 2: Logical relationship of spectroscopic data leading to the structural confirmation of this compound.
Conclusion
The structural elucidation of this compound requires a multi-faceted spectroscopic approach. While IR and MS provide crucial information regarding functional groups and molecular weight, NMR spectroscopy, particularly the analysis of proton coupling patterns and carbon chemical shifts, is indispensable for the definitive assignment of the nitrile group's position and the differentiation from its isomers. This guide provides the experimental framework and interpretive logic necessary for researchers to confidently confirm the structure of this important heterocyclic compound, ensuring the integrity and progression of their scientific endeavors.
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A Validated High-Performance Liquid Chromatography Method for the Quantification of Benzo[b]thiophene-4-carbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. Benzo[b]thiophene-4-carbonitrile, a heterocyclic aromatic nitrile, represents a scaffold of significant interest in medicinal chemistry. Its precise measurement in various matrices is critical for pharmacokinetic studies, process chemistry, and quality control. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Beyond a mere protocol, this document elucidates the rationale behind the methodological choices and presents a comparative analysis against alternative analytical techniques, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge
This compound's aromatic structure and nitrile functional group present unique analytical considerations. The goal is to develop a method that is not only sensitive and accurate but also robust and transferable. HPLC is often the technique of choice for such non-volatile, thermally labile compounds, offering excellent resolution and versatility.[1][2]
A Validated Reversed-Phase HPLC Method
The following method was developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and Food and Drug Administration (FDA) guidance documents.[3][4][5][6][7][8][9]
Chromatographic Conditions
The selection of chromatographic parameters is a critical first step, balancing resolution, peak shape, and run time.
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention for the aromatic this compound. The specified dimensions offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic | An isocratic elution with a mixture of a polar protic solvent (water) and a polar aprotic solvent (acetonitrile) allows for consistent and reproducible elution. The 60:40 ratio was optimized for a suitable retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and peak distortion. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The aromatic nature of this compound results in strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A DAD allows for the assessment of peak purity. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent for standards and samples ensures compatibility with the chromatographic system and prevents peak distortion. |
Method Validation Protocol
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10] The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.[6][7][8][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][11]
-
Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a standard solution of this compound.
-
Analyze a spiked sample containing the analyte and potential impurities or related substances.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to ensure that the degradation products do not co-elute with the main peak. The Diode Array Detector can be used to assess peak purity.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., ranging from 50% to 150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[11]
-
Protocol:
-
Prepare spiked samples by adding known amounts of this compound to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD).
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both days.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the analyte.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9][11]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and peak shape.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for the validation of the HPLC method.
Inter-relationship of Validation Parameters
The validation parameters are interconnected, providing a comprehensive understanding of the method's performance.
Caption: Inter-relationship of key HPLC validation parameters.
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust technique for this application, it is prudent to consider alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool.
| Feature | Validated HPLC-UV Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like this compound. | Requires the analyte to be volatile and thermally stable, or to be derivatized. Derivatization adds complexity and potential for error. |
| Sensitivity | Good sensitivity, typically in the low ng range for UV-active compounds. | Excellent sensitivity, often reaching the pg range, especially with selected ion monitoring (SIM). |
| Specificity | Good specificity from chromatographic separation. Peak purity can be assessed with a DAD. | High specificity due to both chromatographic retention time and the unique mass spectrum of the analyte, providing structural information. |
| Analysis Time | Typically 5-15 minutes per sample. | Can have longer run times, especially if a complex temperature program is required. Sample preparation (derivatization) can also be time-consuming. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance compared to GC-MS. | Higher initial instrument cost and requires more specialized training for operation and data interpretation. |
| Regulatory Acceptance | Widely accepted by regulatory agencies for routine quality control and quantification. | Also widely accepted, particularly for impurity identification and trace analysis. |
Final Insights from the Field
-
System Suitability: Before any analytical run, it is imperative to perform system suitability tests. This typically involves injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and reproducibility of peak area and retention time. This ensures that the chromatographic system is performing adequately.
-
Sample Preparation: The adage "garbage in, garbage out" is particularly true in chromatography. The sample preparation method should be carefully developed to ensure that the analyte is completely extracted from the sample matrix and that interfering substances are removed.
-
Lifecycle Management: An analytical method is not static. Throughout the lifecycle of a drug product, the method may need to be re-validated or updated to account for changes in the manufacturing process or formulation.[9]
This guide provides a robust framework for the quantification of this compound. By understanding the principles behind the method and its validation, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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A Researcher's Guide to Benzo[b]thiophene Synthesis: A Comparative Analysis of Classical and Modern Methodologies
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Its prevalence drives the continuous pursuit of efficient and versatile synthetic routes. This guide provides an in-depth comparative analysis of prominent methods for constructing the benzo[b]thiophene core, designed to empower researchers, chemists, and drug development professionals in selecting the optimal synthetic strategy for their specific target molecules. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of both classical and contemporary synthetic approaches, supported by experimental data and detailed protocols.
Introduction to Benzo[b]thiophene and its Significance
Benzo[b]thiophene, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a thiophene ring.[2] This structural motif imparts unique physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions, which contribute to its diverse biological activities.[1] Benzo[b]thiophene derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1] Notable drugs incorporating this scaffold include Raloxifene (an estrogen receptor modulator), Zileuton (an asthma medication), and Sertaconazole (an antifungal agent).
Comparative Overview of Synthetic Strategies
The synthesis of benzo[b]thiophenes can be broadly classified into two categories: classical condensation and cyclization reactions, and modern transition-metal-catalyzed cross-coupling and annulation reactions. This guide will compare representative methods from each category, focusing on their scope, limitations, and practical applicability.
| Method | General Approach | Key Advantages | Common Limitations |
| Classical Methods | |||
| Fiesselmann Synthesis | Condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[3] | Good for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives. | Limited to specific substitution patterns. |
| Gewald Aminothiophene Synthesis | Multi-component condensation of a ketone/aldehyde, an active methylene nitrile, and elemental sulfur.[4] | High functional group tolerance; provides access to 2-aminobenzothiophenes. | Can require elevated temperatures and produce odorous byproducts. |
| Oxidative Cyclization | Cyclization of precursors like o-mercaptocinnamic acids.[2] | A direct route to certain substituted benzo[b]thiophenes. | Often limited to specific carboxylated derivatives.[5] |
| Modern Methods | |||
| Palladium-Catalyzed Annulation | Cross-coupling of aryl sulfides or halides with alkynes.[6] | High efficiency, broad substrate scope, and good functional group tolerance.[6] | Cost of palladium catalysts; potential for metal contamination in the final product. |
| Copper-Catalyzed Cyclization | Intramolecular or intermolecular C-S bond formation.[7] | Lower cost compared to palladium; effective for specific transformations. | Can require specific ligands and reaction conditions; may have a narrower substrate scope than palladium. |
| Metal-Free Cyclization | Electrophilic or radical-mediated cyclization of functionalized precursors.[2][8][9] | Avoids metal contamination; often employs milder and more environmentally friendly conditions.[8][9] | May have a more limited substrate scope or require specific activating groups. |
Classical Synthesis Methods: The Foundation
Classical methods, developed in the mid-20th century, laid the groundwork for benzo[b]thiophene synthesis and are still valuable for preparing specific substitution patterns.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[3] This reaction proceeds through a tandem Michael addition-cyclization sequence.
Mechanism Insight: The reaction is initiated by the deprotonation of the thioglycolic acid derivative, which then undergoes a nucleophilic attack on the β-carbon of the acetylenic ester. A subsequent intramolecular Dieckmann-type condensation leads to the formation of the thiophene ring. The choice of a relatively weak base is crucial to favor the initial Michael addition over the competing deprotonation of the acetylenic proton.
Caption: Fiesselmann Synthesis Workflow.
Detailed Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-benzo[b]thiophene-2-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethyl 2-chlorophenylpropiolate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add ethyl thioglycolate (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 3-hydroxy-benzo[b]thiophene-2-carboxylate.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile one-pot, three-component synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[4] This method is particularly valuable for accessing 2-aminobenzo[b]thiophenes, which are important precursors for many biologically active compounds.
Mechanism Insight: The reaction mechanism is believed to involve an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon and subsequent cyclization. The base plays a crucial role in promoting both the initial condensation and the ring-closure step.
Caption: Gewald Synthesis Workflow.
Detailed Experimental Protocol: Classical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: To the stirred suspension, add morpholine (1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.
Modern Synthetic Methods: Precision and Efficiency
Modern synthetic methods, particularly those employing transition-metal catalysis, have revolutionized the synthesis of benzo[b]thiophenes, offering milder reaction conditions, broader substrate scope, and higher yields.
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed reactions are among the most powerful tools for constructing the benzo[b]thiophene core. A common strategy involves the coupling of an aryl sulfide or halide with an alkyne.
Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by insertion of the alkyne into the Pd-aryl bond. Subsequent intramolecular C-S bond formation via reductive elimination regenerates the Pd(0) catalyst and yields the benzo[b]thiophene product. The choice of ligands and additives is critical for optimizing the catalytic activity and selectivity.
Caption: Simplified Palladium-Catalyzed Annulation Cycle.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Diphenylbenzo[b]thiophene
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add phenyl sulfide (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (5 mol%), and silver(I) carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-diphenylbenzo[b]thiophene.
Copper-Catalyzed Cyclization Reactions
Copper-catalyzed methods provide a cost-effective alternative to palladium-catalyzed reactions for the synthesis of benzo[b]thiophenes. These reactions often involve the intramolecular cyclization of appropriately substituted precursors.[7]
Mechanism Insight: Copper catalysts can facilitate C-S bond formation through various mechanisms, including Ullmann-type couplings. In a typical intramolecular cyclization, a copper(I) catalyst coordinates to both the sulfur atom and a leaving group on the aromatic ring, promoting nucleophilic attack of the sulfur and subsequent ring closure.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylbenzo[b]thiophenes
-
Reaction Setup: In a sealed tube, combine the o-haloaryl aldehyde (1.0 eq), the corresponding thioglycolate (1.2 eq), copper(I) iodide (10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%) in a solvent like DMF.
-
Base Addition: Add a base, such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture at 110-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Metal-Free Synthetic Approaches
Growing interest in green chemistry has spurred the development of metal-free methods for benzo[b]thiophene synthesis. These approaches often rely on electrophilic or radical-mediated cyclizations.[2][9]
Electrophilic Cyclization of o-Alkynylthioanisoles
This method involves the treatment of readily available o-alkynylthioanisoles with an electrophilic reagent, which induces cyclization to form the benzo[b]thiophene ring.[8] Various electrophiles, including iodine, bromine, and sulfonium salts, have been successfully employed.[8]
Mechanism Insight: The reaction is initiated by the attack of the alkyne π-bond on the electrophile, forming a vinyl cation or a cyclic intermediate. Subsequent intramolecular nucleophilic attack by the sulfur atom leads to the formation of the benzo[b]thiophene ring.
Caption: Electrophilic Cyclization Pathway.
Detailed Experimental Protocol: Iodine-Catalyzed Synthesis of 3-Iodo-2-phenylbenzo[b]thiophene
-
Reaction Setup: To a solution of 1-(methylthio)-2-(phenylethynyl)benzene (1.0 eq) in dichloromethane at 0 °C, add molecular iodine (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion and Future Perspectives
The synthesis of benzo[b]thiophenes has evolved significantly, from classical condensation reactions to highly efficient transition-metal-catalyzed and metal-free methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, substrate availability, cost considerations, and environmental impact.
Classical methods like the Fiesselmann and Gewald syntheses remain valuable for the preparation of specific classes of benzo[b]thiophene derivatives. Modern transition-metal-catalyzed reactions, particularly those employing palladium, offer unparalleled scope and efficiency for the construction of complex and diverse benzo[b]thiophene libraries. The emergence of copper-catalyzed and metal-free alternatives addresses the cost and sustainability concerns associated with palladium catalysis.
Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methods. This includes the exploration of novel catalytic systems, the use of renewable starting materials, and the development of one-pot multi-component reactions that can generate molecular complexity in a single step. As our understanding of reaction mechanisms deepens, we can expect the design of more selective and efficient catalysts, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
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Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
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Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898–8903. [Link]
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Zhang, X., Zeng, W., Yang, Y., Huang, H., & Liang, Y. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. Synlett, 24(13), 1687-1688. [Link]
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Palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. (2016). Chemical Science, 7(8), 5343–5348. [Link]
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Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. (2011). The Journal of Organic Chemistry, 76(20), 8277–8286. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene-4-carbonitrile Derivatives in Kinase Inhibition
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] One particular derivative, the benzo[b]thiophene-4-carbonitrile core, has garnered significant interest as a potent hinge-binding motif for various protein kinases. Its rigid structure and specific hydrogen bonding capabilities make it an ideal starting point for the rational design of selective and potent kinase inhibitors.[4]
This guide provides an in-depth comparison of this compound derivatives, synthesizing data from key studies to elucidate the structure-activity relationships (SAR) that govern their inhibitory potential against critical cancer-related kinases like Aurora A, Aurora B, and Leucine-rich repeat kinase 2 (LRRK2).
The Strategic Importance of the this compound Scaffold
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Aurora kinases (A and B) are essential for mitotic progression, and their overexpression is common in many tumors, making them prime targets for anticancer therapy.[6][7][8] Similarly, LRRK2 has been genetically linked to Parkinson's disease, and its inhibition is a promising therapeutic strategy.[9][10][11]
The this compound scaffold serves as an excellent "anchor" for inhibitors. The nitrogen atom of the 4-carbonitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common mechanism for ATP-competitive inhibitors. The bicyclic system provides a rigid platform for the strategic placement of various substituents to explore other pockets within the active site, thereby enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The potency and selectivity of these inhibitors are highly dependent on the nature and position of substituents on the benzo[b]thiophene ring. The following analysis compares derivatives based on modifications at key positions.
Modifications at the 3-Position: The Primary Vector for Potency
The 3-position of the benzo[b]thiophene core is a critical vector for extending into the solvent-exposed region of the kinase active site. Attaching various carboxamide moieties at this position has proven to be a highly effective strategy.
A study on benzothiophene-3-carboxamides as Aurora kinase inhibitors provides a clear illustration of this principle.[4] The general structure involves a carboxamide linker at the 3-position connecting to a substituted phenyl ring.
| Compound ID | R1 (6-position) | R2 (Phenyl Substituent) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1 | H | 4-F | 160 | 110 |
| 2 | H | 4-Cl | 80 | 60 |
| 3 | H | 4-CH3 | 120 | 90 |
| 4 | 6-Cl | 4-F | 50 | 30 |
| 5 (Lead) | 6-Cl | 4-Cl | 20 | 15 |
Data synthesized from a study on benzothiophene-3-carboxamides.[4]
Causality and Insights:
-
Impact of Phenyl Substitution (R2): Comparing compounds 1, 2, and 3 reveals that a halogen at the para-position of the phenyl ring is preferred over a methyl group. A chloro substituent (Compound 2) is more potent than a fluoro substituent (Compound 1), suggesting that the size and electronic properties of this group are important for optimal interaction.
-
Impact of Benzothiophene Substitution (R1): The addition of a chloro group at the 6-position of the benzo[b]thiophene core consistently enhances potency. Compound 5, with chloro groups at both the 6-position and the 4'-position of the phenyl ring, emerged as the most potent derivative in this series, with IC50 values of 20 nM and 15 nM against Aurora A and B, respectively.[4] This suggests the 6-position resides in a pocket where a halogen can form favorable interactions, possibly through hydrophobic or halogen bonding.
Visualizing the SAR Landscape
A generalized SAR map can be visualized to summarize the key findings for kinase inhibition.
Caption: Key SAR points for this compound kinase inhibitors.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential. Below are representative step-by-step methodologies for the synthesis of a key intermediate and for performing an in vitro kinase inhibition assay.
Protocol 1: Synthesis of 2-Amino-benzo[b]thiophene-3,4-dicarbonitrile Intermediate
This protocol is based on the versatile Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes.[12][13]
Workflow Diagram:
Caption: Workflow for the Gewald synthesis of a thiophene intermediate.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol as the solvent, followed by a catalytic amount of morpholine (approx. 0.1 eq).
-
Reaction: Stir the mixture and heat to reflux (approximately 80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.[12][14] This intermediate can then be used in subsequent steps to build the final inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common luminescence-based assay to measure the amount of ADP produced, which is directly proportional to kinase activity.[5] It is used to determine the IC50 value of an inhibitor.
Step-by-Step Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, the specific kinase being tested (e.g., Aurora A), and its corresponding substrate protein (e.g., a peptide substrate).[15]
-
Compound Dispensing: In a 384-well plate, perform a serial dilution of the this compound test compounds. Typically, an 11-point, 3-fold dilution series is prepared. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add the kinase/substrate master mix to each well of the plate. Then, add an ATP solution to initiate the kinase reaction.[15] The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ATP Generation: Add Kinase Detection Reagent to the wells. This reagent converts the ADP produced during the kinase reaction back into ATP.
-
Luminescence Measurement: Incubate the plate and then measure the luminescence using a plate reader. The light signal generated is proportional to the amount of ADP produced and thus, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Conclusion and Future Outlook
The structure-activity relationship of this compound derivatives is a well-defined field where rational design has yielded potent, low-nanomolar inhibitors of therapeutically relevant kinases. The key takeaways are the essential role of the 4-carbonitrile for hinge binding, the importance of the 3-carboxamide linker for extending into the active site, and the significant potency enhancements achieved by halogen substitution at the 6-position of the core and the para-position of a terminal phenyl ring.[4]
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and on achieving greater selectivity to minimize off-target effects. The exploration of novel substituents at less-explored positions of the benzo[b]thiophene ring could yield inhibitors with unique selectivity profiles or the ability to overcome resistance mutations. The robust synthetic routes and reliable in vitro assays outlined here provide a solid foundation for these future drug discovery efforts.
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021). PubMed. [Link]
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Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). Wiley Online Library. [Link]
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Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. (2015). PubMed. [Link]
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Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. (2015). PubMed. [Link]
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Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. (n.d.). Scilit. [Link]
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A Comparative Guide to In-Vitro Testing Protocols for Benzo[b]thiophene-4-carbonitrile
Introduction: Profiling a Privileged Scaffold
Benzo[b]thiophene is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this scaffold are known to exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Benzo[b]thiophene-4-carbonitrile, as a specific derivative, presents a unique starting point for drug discovery. Its nitrile group offers a versatile chemical handle for further modification, while the core scaffold suggests a high potential for biological activity.
This guide provides a comprehensive, phased approach to the in-vitro characterization of this compound. The protocols outlined below are designed to build a robust data package, moving logically from foundational safety assessments to critical drug metabolism and pharmacokinetic (DMPK) profiling, and finally to exploratory efficacy screening. This strategic workflow enables early, data-driven decisions to "fail early and fail cheap," a cornerstone of efficient drug development.[5]
Strategic Workflow for In-Vitro Characterization
A logical, tiered approach is essential when characterizing a novel chemical entity. This ensures that resource-intensive assays are only performed on compounds that have already passed fundamental safety and viability checks.
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A Comparative Guide to the Cross-Reactivity Profile of Benzo[b]thiophene-4-carbonitrile
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of Benzo[b]thiophene-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its potential as a kinase inhibitor, compare its hypothetical selectivity profile against relevant alternatives, and provide detailed experimental protocols to empower your own investigations.
The Critical Role of Selectivity in Drug Discovery
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have shown a wide spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] A significant portion of this activity has been attributed to the inhibition of protein kinases, a major class of therapeutic targets.[2][3][4][5][6][7][8] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern pharmacology.[4]
However, the human kinome is vast, with over 500 members that share a conserved ATP-binding pocket.[9] This structural similarity presents a significant challenge: the risk of off-target binding.[9][10][11] A lack of selectivity, where a compound inhibits multiple kinases beyond its intended target, can lead to unforeseen side effects and toxicity, a major cause of clinical trial failures.[9][10][11] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design, enabling the selection of candidates with the most favorable therapeutic window.
This guide will use this compound as a case study to illustrate the principles and practices of assessing kinase inhibitor selectivity. Based on the prevalence of kinase inhibition among benzothiophene derivatives, we will hypothesize its primary target to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a validated target in oncology.[3][12][13][14][15]
The Comparative Compound Panel: Contextualizing Selectivity
To provide a meaningful comparison, we have selected a panel of compounds with distinct characteristics:
-
This compound (Hypothetical Test Article): The focus of our study. Its nitrile group at the 4-position offers a unique electronic profile that may influence its binding affinity and selectivity.
-
Sorafenib: An FDA-approved multi-kinase inhibitor known to target VEGFR-2, serving as a clinically relevant benchmark with a known cross-reactivity profile.
-
Staurosporine: A natural product that acts as a potent but non-selective kinase inhibitor. It will serve as a promiscuous control to highlight the importance of selectivity.
-
Raloxifene: A selective estrogen receptor modulator (SERM) that contains a benzo[b]thiophene core but is not primarily a kinase inhibitor.[16] Its inclusion allows for a discussion of potential cross-reactivity with targets outside the kinome.
Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity involves a multi-pronged approach, typically starting with broad screening and narrowing down to more specific assays. The following workflow outlines a standard procedure for evaluating a novel kinase inhibitor.
Caption: A streamlined workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration at which the test compound inhibits 50% of the primary target's enzymatic activity (IC50). It relies on the quantification of ADP produced during the kinase reaction.[17]
Principle: The amount of ADP generated is directly proportional to kinase activity. A reagent is added that converts ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (and comparator compounds) in DMSO, typically starting from 100 µM.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of recombinant human VEGFR-2 enzyme to each well. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at its Km concentration for VEGFR-2) to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Binding Assay
This assay provides an orthogonal method to validate off-target hits by directly measuring the binding affinity (Kd) of the compound to the kinase.[18][19]
Principle: The assay measures the ability of a test compound to displace a known, high-affinity labeled ligand (tracer) from the kinase's ATP-binding site. The resulting signal is inversely proportional to the test compound's binding affinity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase of interest (e.g., an off-target identified in the initial screen), a fluorescently labeled tracer specific for that kinase, and the test compound.
-
Assay Setup: In a suitable microplate, add the test compound at various concentrations.
-
Kinase-Tracer Complex Formation: Add a pre-mixed solution of the kinase and the fluorescent tracer.
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.
-
Detection: Measure the fluorescence signal (e.g., TR-FRET or Fluorescence Polarization). A decrease in signal indicates displacement of the tracer by the test compound.
-
Data Analysis: Plot the signal against the test compound concentration to determine the IC50 of displacement, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Comparative Data Analysis (Hypothetical)
The following table summarizes plausible data from the described assays, illustrating how this compound might compare to the other compounds in our panel.
| Compound | Primary Target | VEGFR-2 IC50 (nM) | Off-Target Kinase A (CDK2) IC50 (nM) | Off-Target Kinase B (p38α) IC50 (nM) | Estrogen Receptor α Binding (Ki, nM) |
| This compound | VEGFR-2 | 50 | 850 | >10,000 | >10,000 |
| Sorafenib | Multi-kinase | 90 | 6,800 | 5,800 | >10,000 |
| Staurosporine | Pan-kinase | 10 | 7 | 25 | >10,000 |
| Raloxifene | Estrogen Receptor | >10,000 | >10,000 | >10,000 | 0.6 |
Interpretation of Results:
-
This compound: In this hypothetical scenario, it demonstrates potent inhibition of its primary target, VEGFR-2. It shows significantly weaker activity against CDK2 (an off-target), indicating a good degree of selectivity within the kinome. It has no affinity for the estrogen receptor, suggesting selectivity against unrelated protein classes.
-
Sorafenib: As expected, it inhibits VEGFR-2 and also shows activity against other kinases, consistent with its multi-kinase inhibitor profile.
-
Staurosporine: This compound potently inhibits all tested kinases, confirming its lack of selectivity.
-
Raloxifene: It shows high affinity for its intended target, the estrogen receptor, but does not interact with the tested kinases, demonstrating its distinct mechanism of action despite sharing the benzo[b]thiophene core.
Visualizing Signaling and Selectivity
Understanding the context of on- and off-target effects is crucial. The following diagram illustrates the hypothetical primary target pathway of this compound and a potential off-target pathway.
Caption: Hypothetical on-target and off-target effects of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for evaluating the cross-reactivity of this compound, positioning it as a hypothetical VEGFR-2 inhibitor. Through a combination of targeted in vitro assays and comparison with a carefully selected compound panel, researchers can build a detailed selectivity profile. This early-stage characterization is essential for identifying promising lead candidates and mitigating the risks of off-target toxicity. The provided protocols serve as a foundation for these investigations, though it is crucial to optimize conditions for each specific kinase-inhibitor pair. The continued application of rigorous cross-reactivity studies will undoubtedly pave the way for the development of safer and more effective targeted therapies.
References
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Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-81. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Bioorganic Chemistry, 143, 107037. Available from: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]
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ResearchGate. (2009). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available from: [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Available from: [Link]
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Elliott, G. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(13), 2273–2289. Available from: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8633. Available from: [Link]
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de Oliveira, P. G., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 66, 128764. Available from: [Link]
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Safety Operating Guide
Understanding the Hazard Profile of Benzo[b]thiophene-4-carbonitrile
An In-Depth Guide to the Proper Disposal of Benzo[b]thiophene-4-carbonitrile
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind these essential procedures. Our goal is to empower researchers, scientists, and drug development professionals to manage chemical waste not just compliantly, but with a profound commitment to safety and environmental stewardship.
The core structure, Benzo[b]thiophene, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] The addition of a nitrile group, as seen in Benzo[b]thiophene-3-carbonitrile, introduces further hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[2] Nitrile compounds as a class are of concern as they can be metabolized to cyanide in the body.[3] Therefore, it is imperative to treat this compound with a high degree of caution.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[2][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[2] |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from routine experimental use to disposal, the appropriate PPE must be worn. The choice of PPE is dictated by the compound's hazard profile, which includes skin, eye, and respiratory irritation.
Essential PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory.[5][6]
-
Hand Protection: Wear chemical-resistant gloves. Given the nitrile functional group, nitrile gloves are a suitable choice, but one should always consult a glove compatibility chart for the specific solvent being used.[7] Contaminated gloves must be disposed of after use in accordance with applicable laws.[8]
-
Body Protection: A standard lab coat is required. For larger quantities or when there is a significant risk of splashing, a PVC apron or chemical-resistant suit may be necessary.[5][9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below recommended exposure limits.[5] If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]
Spill Management: Immediate and Methodical Response
Accidental spills require a swift and organized response to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Although Benzo[b]thiophene has a high flash point, it is combustible at high temperatures.[5] Remove all potential sources of ignition from the area.[9][10]
-
Assemble Cleanup Materials: Gather your spill kit, which should contain an inert absorbent material (such as vermiculite, dry sand, or activated charcoal adsorbent), a scoop or shovel for solids, and designated hazardous waste containers.[5][10]
-
Contain and Absorb: For solid spills, carefully sweep or shovel the material into a suitable, labeled waste container.[5] Avoid creating dust.[2] For liquid spills (if the compound is dissolved in a solvent), cover with an inert absorbent material.
-
Decontaminate: Once the bulk of the material is collected, decontaminate the spill area. A common procedure is to wash the surface with soap and copious amounts of water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent, gloves, and wipes, must be placed in a sealed, properly labeled hazardous waste container for disposal.[2]
Caption: Step-by-step process for the proper disposal of this compound waste.
By adhering to these detailed procedures, you ensure the safety of your laboratory personnel, protect the environment, and maintain the highest standards of scientific integrity.
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National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]
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Navigating the Safe Handling of Benzo[b]thiophene-4-carbonitrile: A Senior Application Scientist's Guide
For Immediate Reference: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling Benzo[b]thiophene-4-carbonitrile (CAS No. 17347-34-1).
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2] As research into novel derivatives like this compound expands, a rigorous and scientifically-grounded approach to laboratory safety is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary to mitigate risks associated with this compound.
Author's Note: Specific safety data for this compound is not extensively published. Therefore, the following recommendations are expertly extrapolated from the known hazards of structurally similar benzothiophene derivatives and the general risks associated with aromatic nitrile compounds. This conservative approach ensures a high margin of safety.
Immediate Safety Profile: Understanding the Risks
Based on data from related benzothiophene isomers and general nitrile toxicity, this compound should be treated as a hazardous substance with the following potential classifications:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
The nitrile functional group, in particular, warrants careful handling, as some nitriles can pose neurologic, hepatic, and renal risks upon exposure.[3]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, or ocular contamination. The causality behind each selection is to create a comprehensive barrier against the specific physical and chemical properties of the compound.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Double-Gloving with Nitrile Gloves | Rationale: Nitrile provides good resistance for incidental splash protection against a range of chemicals.[4][5] However, aromatic hydrocarbons can degrade nitrile; therefore, double-gloving is mandated.[6][7] The outer glove should be removed immediately upon any known contact. Gloves must be changed after 15 minutes of handling harsh chemicals or if a tear or puncture is noticed.[4] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Rationale: Standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes from all angles. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transfers or reaction quenching. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Rationale: A fully fastened, flame-resistant lab coat prevents skin contact. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills of liquids and fine solids. |
| Respiratory Protection | Certified Chemical Fume Hood | Rationale: Due to the risk of respiratory irritation from dust or vapors, all handling of this compound must be conducted within a certified and properly functioning chemical fume hood.[8] The sash should be kept as low as possible. |
Operational Plan: A Step-by-Step Handling Procedure
This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
-
Preparation and Engineering Controls:
-
Verify the certification and airflow of your chemical fume hood.
-
Designate a specific, contained area within the hood for the experiment.
-
Assemble all necessary apparatus and reagents before introducing the this compound to minimize handling time.
-
Ensure an eyewash station and safety shower are directly accessible.[9]
-
-
Weighing and Transfer:
-
Don all required PPE as outlined in the table above.
-
Weigh the solid compound in a tared, sealed container within the fume hood to prevent inhalation of fine particulates.
-
Use tools (spatulas, powder funnels) dedicated to this compound to avoid cross-contamination.
-
-
Experimental Procedure:
-
Perform all additions and manipulations of the compound well within the chemical fume hood.
-
Keep the reaction vessel closed or under an inert atmosphere as dictated by the experimental protocol.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Experiment Decontamination:
-
Carefully quench any reactive materials as per your specific protocol.
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent in the fume hood.
-
Wipe down the designated work area in the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Disposal Plan: Managing the Waste Stream
Proper segregation and disposal of waste are critical to laboratory and environmental safety.
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing papers and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
Visualizing the Workflow
The following diagram illustrates the logical flow for the safe handling of this compound, emphasizing the integration of PPE at every stage.
Sources
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
